(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375874 | |
| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793663-51-1 | |
| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral center and a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature.[3] The core chemical identifiers and physical properties are summarized in the tables below.
Compound Identification
| Identifier | Value |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid[4][5] |
| CAS Number | 793663-51-1[4][5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂[4][5] |
| Molecular Weight | 233.19 g/mol [4][5] |
| Synonyms | (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid[4][5] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | 210-212 °C | Data for the racemic (DL) mixture.[2] The enantiomer is expected to have a similar melting point. |
| Boiling Point | ~295 °C | Predicted value for the racemic mixture. |
| Appearance | White to off-white solid | |
| XLogP3 | -0.5 | Computed by PubChem.[5] |
Experimental Protocols
The enantioselective synthesis of β-amino acids like this compound is critical for their use in pharmaceuticals. Asymmetric hydrogenation of a prochiral enamide precursor is one of the most effective and widely used methods.[1][6][7]
Representative Asymmetric Synthesis Protocol
This protocol describes a general and highly effective method for synthesizing the target compound via rhodium-catalyzed asymmetric hydrogenation of the corresponding β-(acylamino)acrylate precursor.
Step 1: Synthesis of β-(Acetylamino)acrylate Precursor The synthesis begins with the condensation of 3-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form the azlactone, which is subsequently hydrolyzed to yield the β-(acetylamino)acrylate substrate.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a pressure-resistant reaction vessel is charged with the β-(acetylamino)acrylate substrate (1 equivalent).
-
A rhodium precursor, such as [Rh(COD)₂]BF₄ (0.5-1 mol%), and a chiral phosphine ligand, for example, a Josiphos-type or DuPhos-type ligand (e.g., (R,R)-Me-DuPhos, 0.6-1.2 mol%), are added.[6]
-
Anhydrous, degassed solvent (e.g., methanol or ethanol) is added to dissolve the reactants.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The atmosphere is purged with hydrogen gas, and the vessel is pressurized to the desired hydrogen pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until substrate consumption is complete as monitored by TLC or HPLC.
Step 3: Deprotection and Isolation
-
Upon completion, the reaction vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The resulting residue contains the N-acetyl protected β-amino acid. This intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.
-
After cooling, the reaction mixture is neutralized (e.g., with NaOH or an ion-exchange resin) to precipitate the free amino acid.
-
The crude product is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) yields the final product, this compound, with high enantiomeric purity.
Caption: Generalized workflow for the asymmetric synthesis of the target compound.
Biological Significance and Applications
This compound is primarily utilized as a chiral building block in medicinal chemistry. Its structural features are designed to interact with biological systems, particularly within the central nervous system (CNS).
Role in Drug Development
-
CNS-Active Compounds: The structure of β-aryl-β-amino acids is analogous to that of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. Consequently, this compound and its derivatives are valuable for designing GABA analogs and modulators of the GABAergic system, which are crucial for treating neurological conditions such as epilepsy, anxiety, and neuropathic pain.[2][8][9]
-
Peptidomimetics: Incorporation of this unnatural β-amino acid into peptide sequences can lead to peptidomimetics with enhanced resistance to enzymatic degradation, improved cell permeability, and more stable secondary structures.
-
Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group serves as a critical probe in SAR studies. It can increase lipophilicity, which may enhance blood-brain barrier penetration, and can alter electronic properties to improve binding affinity and selectivity for a specific biological target.[1][2]
Potential Signaling Pathway Interactions
While the specific biological target of this compound is not definitively established, its structural similarity to known neuromodulators suggests potential interactions with key neurotransmitter systems.
-
GABAergic System: As a β-amino acid, it is a structural analog of GABA. It may act as a ligand for GABA receptors (GABA-A, GABA-B) or as an inhibitor of GABA transporters (GATs), thereby modulating inhibitory neurotransmission.[8][9]
-
Excitatory Amino Acid Receptors: Some related fluorinated amino acid derivatives have been shown to act as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an important excitatory amino acid receptor.[10][11] This suggests that derivatives of the title compound could be explored for their potential to modulate glutamatergic signaling.
Caption: Logical relationships of the compound to potential CNS targets.
Conclusion
This compound is a specialized chemical entity with significant potential in the field of drug discovery. Its well-defined stereochemistry and the presence of the trifluoromethylphenyl group provide a unique scaffold for developing novel therapeutics, particularly for neurological disorders. The synthetic methodologies, primarily centered around asymmetric hydrogenation, allow for its efficient and enantiomerically pure production. Further research into its specific biological targets will undoubtedly open new avenues for its application in creating next-generation pharmaceuticals.
References
- 1. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]
- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]
- 5. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 11. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This technical guide provides an in-depth overview of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethyl group, impart unique properties that are increasingly exploited in the design of novel therapeutics.
| Property | Value |
| CAS Number | 793663-51-1[1] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
| Synonyms | (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Synthesis and Experimental Protocols
Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-β-Amino Acids
This protocol outlines a general workflow for the enantioselective synthesis of the target compound's structural class.
-
Preparation of the Precursor: The synthesis begins with the preparation of the corresponding α,β-dehydroamino acid. This can be achieved through various condensation reactions, for instance, the Erlenmeyer-Plöchl reaction between an appropriate benzaldehyde derivative (3-(trifluoromethyl)benzaldehyde) and N-acetylglycine.
-
Asymmetric Hydrogenation:
-
A solution of the dehydroamino acid precursor is prepared in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.
-
A chiral rhodium or ruthenium-based catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand such as (R)-BINAP) is added. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
-
The reactor is purged with hydrogen gas and then pressurized to a specific level (typically 10-50 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (typically 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to a standard work-up procedure, which may involve extraction and washing to remove the catalyst and any unreacted starting materials.
-
Purification is typically achieved by recrystallization or column chromatography to yield the highly pure this compound.
-
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the desired stereochemistry and purity have been achieved.
Asymmetric Synthesis Workflow
Biological Activity and Signaling Pathways
This compound is recognized as a valuable building block in the development of novel pharmaceutical agents, particularly those targeting the central nervous system.[2] While specific biological data for this exact compound is limited in publicly accessible literature, its structural similarity to known neuromodulatory agents suggests potential interactions with neurotransmitter systems.
Potential Interaction with GABA Receptors:
The structural resemblance of β-amino acids to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests that this compound may act as a GABA analogue. GABAergic signaling is crucial for regulating neuronal excitability, and its dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
Compounds that modulate GABA receptors or GABA transporters can have significant therapeutic effects.[3][4] The trifluoromethyl group on the phenyl ring of the target compound can enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier, a critical property for centrally acting drugs.
Hypothesized Signaling Pathway Modulation:
Should this compound interact with GABA receptors (GABA-A or GABA-B), it could modulate downstream signaling cascades. For instance, activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.
Further experimental validation is required to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound.
Hypothesized GABAergic Signaling Interaction
Applications in Drug Development
The unique physicochemical properties conferred by the trifluoromethyl group make this compound an attractive scaffold for drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in:
-
Neurological Disorders: As a potential modulator of GABAergic neurotransmission, it is a promising starting point for the development of anticonvulsants, anxiolytics, and muscle relaxants.
-
Other Therapeutic Areas: The β-amino acid motif is also found in various other biologically active compounds, and the incorporation of the trifluoromethylphenyl group could be explored for developing agents in oncology, infectious diseases, and metabolic disorders.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis, while requiring specialized asymmetric methods, provides access to a scaffold with desirable properties for creating novel therapeutics. Further research into its specific biological targets and mechanisms of action is warranted to fully exploit its potential in addressing unmet medical needs, particularly in the realm of neurological disorders.
References
- 1. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Disclaimer: A comprehensive search of publicly available scientific literature and patent databases did not yield specific information on the mechanism of action, quantitative biological data, or detailed experimental protocols for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. The following guide is constructed based on the available chemical information and general pharmacological principles for structurally related compounds. The information regarding potential mechanisms is speculative and should be treated as such.
Introduction
This compound is a synthetic, chiral, non-proteinogenic β-amino acid.[1] Its structure is characterized by a β-amino acid backbone, a phenyl ring substituted at the meta-position with a trifluoromethyl (-CF₃) group, and a specific stereochemistry at the chiral center (R configuration). While its precise biological role is not documented, compounds in this class are of significant interest in medicinal chemistry.[2][3]
The trifluoromethyl group is a key feature, known to enhance several pharmacologically important properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s.[4]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[4]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the phenyl ring, potentially leading to stronger and more specific interactions with biological targets.[2][4]
Postulated Mechanism of Action
Given its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other β-phenylalanine derivatives, a primary hypothetical target for this compound is the GABA receptor system.
Hypothesis: GABA Receptor Modulation The central nervous system's principal inhibitory receptors are GABAₐ receptors, which are ligand-gated chloride ion channels.[5] The binding of agonists to these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The binding pockets of GABAₐ receptors are known to be rich in aromatic amino acid residues.[6] It is plausible that this compound acts as either an agonist or an antagonist at a GABA receptor subtype. The trifluoromethyl-substituted phenyl ring could engage in specific cation-π or other non-covalent interactions within the receptor's binding site.
Below is a hypothetical signaling pathway diagram illustrating potential GABAergic modulation.
Caption: Hypothetical modulation of a GABA-A receptor by the compound.
Quantitative Data Summary
No quantitative biological data, such as binding affinities (Kᵢ), potency (IC₅₀/EC₅₀), or efficacy, for this compound has been reported in the scientific literature. A summary table is provided below to highlight this absence of data.
| Assay Type | Target(s) | Parameter | Value | Reference |
| Radioligand Binding | Not Reported | Kᵢ | Not Available | N/A |
| Functional Assay | Not Reported | IC₅₀ / EC₅₀ | Not Available | N/A |
| In vivo Study | Not Reported | ED₅₀ | Not Available | N/A |
Experimental Protocols
As no specific biological evaluations have been published, this section outlines general, representative protocols that could be used to investigate the mechanism of action of this compound.
4.1 Radioligand Binding Assay for GABAₐ Receptors
This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor.
Caption: A generalized workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing a specific GABAₐ receptor subtype in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAₐ ligand (e.g., [³H]muscimol) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
4.2 Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the effect of the compound on the activity of ion channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of a specific GABAₐ receptor isoform.
-
Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of GABA to elicit a baseline current.
-
Testing: Co-apply GABA with varying concentrations of the test compound to determine if it potentiates or inhibits the GABA-elicited current. To test for direct agonist activity, apply the compound in the absence of GABA.
-
Data Analysis: Measure the peak current amplitude in response to each application. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
While this compound is a commercially available compound with structural features that suggest potential activity as a modulator of neurotransmitter systems, there is currently no direct scientific evidence to define its mechanism of action. The hypotheses presented here are based on its structural analogy to known pharmacophores. Definitive characterization of its biological activity would require rigorous experimental evaluation using assays such as those described above. Researchers and drug development professionals should consider this compound as a novel chemical entity with an uncharacterized pharmacological profile.
References
- 1. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key analytical data in a structured format, alongside detailed experimental methodologies.
Compound Overview
This compound is a β-amino acid derivative containing a trifluoromethylphenyl moiety. Its structural features make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.
Molecular Formula: C₁₀H₁₀F₃NO₂ Molecular Weight: 233.19 g/mol CAS Number: 793663-51-1
Spectroscopic Data Summary
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This information is critical for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm |
| Aromatic Protons | Data not publicly available |
| Methine Proton (-CH) | Data not publicly available |
| Methylene Protons (-CH₂) | Data not publicly available |
| ¹³C NMR | Chemical Shift (δ) ppm |
| Carbonyl Carbon (C=O) | Data not publicly available |
| Aromatic Carbons | Data not publicly available |
| Trifluoromethyl Carbon (-CF₃) | Data not publicly available |
| Methine Carbon (-CH) | Data not publicly available |
| Methylene Carbon (-CH₂) | Data not publicly available |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Expected in the range of 3300-2500 (broad) |
| N-H stretch (Amine) | Expected in the range of 3400-3250 |
| C-H stretch (Aromatic) | Expected in the range of 3100-3000 |
| C-H stretch (Aliphatic) | Expected in the range of 3000-2850 |
| C=O stretch (Carboxylic Acid) | Expected in the range of 1725-1700 |
| C-F stretch (Trifluoromethyl) | Expected in the range of 1350-1150 (strong) |
Note: While predicted ranges are provided based on the functional groups present, a specific experimental IR spectrum with peak assignments is not publicly available.
Mass Spectrometry (MS)
| Analysis | Result |
| Molecular Ion (M+) | m/z 233.07 (calculated for C₁₀H₁₀F₃NO₂) |
| Key Fragmentation Patterns | Data not publicly available |
Note: The expected molecular ion peak is based on the compound's molecular formula. Detailed experimental mass spectra and fragmentation data are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized methodologies for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode [M+H]⁺ is expected to be prominent.
-
For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
Data Processing:
-
The instrument software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this document is based on predicted values and general knowledge of the compound's structure. Experimentally verified spectra for this compound are not widely available in the public domain. Researchers should perform their own analytical characterization for definitive structural confirmation.
An In-depth Technical Guide to the Solubility Profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid derivative.[1] Its structure, featuring a trifluoromethyl group, suggests its potential as a building block in the synthesis of novel pharmaceutical agents. Physicochemical properties, particularly aqueous solubility, are fundamental parameters in the early stages of drug discovery and development.[2] Poor solubility can significantly hinder in vitro assay performance, lead to challenges in formulation for in vivo studies, and ultimately result in poor bioavailability.[3] Therefore, a thorough understanding of the solubility profile of this compound is crucial for its advancement as a potential drug candidate or intermediate.
This guide outlines the standard experimental procedures for determining both the kinetic and thermodynamic solubility of this compound.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided below. These properties can offer initial insights into its potential solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[4] |
| Molecular Weight | 233.19 g/mol | PubChem[4] |
| XLogP3 | -0.5 | PubChem[4] |
| CAS Number | 793663-51-1 | PubChem[4] |
Note: The negative XLogP3 value suggests a degree of hydrophilicity, which may indicate favorable aqueous solubility. However, experimental validation is essential.
Experimental Protocols for Solubility Determination
The solubility of a compound can be assessed under two primary conditions: kinetic and thermodynamic.[5] Kinetic solubility is often measured in high-throughput screening settings and reflects the solubility of a compound upon rapid dissolution from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[6] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid form of the compound in a given solvent and is a critical parameter for formulation development.[7]
Kinetic solubility assays are designed for rapid assessment and are well-suited for early-stage drug discovery.[8] The following protocol outlines a common method using nephelometry.
Objective: To determine the concentration at which the compound precipitates when added from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[9]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.[10]
-
Incubation: The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1 to 2 hours, with gentle shaking.[5]
-
Measurement: The turbidity or light scattering of each well is measured using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]
The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Objective: To determine the equilibrium concentration of a saturated solution of the compound in an aqueous buffer.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS at various pH values)
-
Glass vials
-
Thermomixer or shaking incubator
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a glass vial containing the aqueous buffer of interest.[7]
-
Equilibration: The vials are sealed and agitated in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][10]
-
Phase Separation: After incubation, the suspension is allowed to settle. The supernatant is then carefully filtered to remove any undissolved solid particles.[6]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, most commonly HPLC-UV.[3] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different conditions.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
|---|---|---|---|
| PBS | 7.4 | 25 | Data to be determined |
| Citrate Buffer | 5.0 | 25 | Data to be determined |
| Glycine-HCl | 2.0 | 25 | Data to be determined |
Table 2: Thermodynamic Solubility of this compound
| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
|---|---|---|---|
| Water | ~7 | 25 | Data to be determined |
| PBS | 7.4 | 25 | Data to be determined |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be determined |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be determined |
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described solubility assays.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The outlined kinetic and thermodynamic solubility assays are robust, industry-standard methods that will yield the critical data needed to assess the compound's potential for further development. Accurate and comprehensive solubility profiling is an indispensable step in mitigating risks associated with poor drug-like properties and ensuring the successful progression of new chemical entities through the drug discovery pipeline. It is recommended that these protocols be followed to generate a complete solubility profile, including assessments at various pH values and in biorelevant media.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. evotec.com [evotec.com]
- 4. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. researchgate.net [researchgate.net]
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from publicly available data. A specific Material Safety Data Sheet (MSDS) for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid was not found. Therefore, safety and hazard information has been inferred from structurally related compounds. All users should exercise caution and perform their own risk assessments before handling this substance.
Chemical and Physical Properties
The following tables summarize the computed physicochemical properties for this compound.[1]
| Identifier | Value |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Number | 793663-51-1 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Computed Physical Properties | Value |
| Molecular Weight | 233.19 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 233.06636305 Da |
| Monoisotopic Mass | 233.06636305 Da |
| Topological Polar Surface Area | 63.3 Ų |
| Heavy Atom Count | 16 |
| Complexity | 255 |
Hazard Identification and Safety Profile
Comprehensive toxicological data for this compound is not available. The following hazard classifications are based on the closely related compound 3-(3-Trifluoromethylphenyl)propanoic acid and 3-Amino-3-(3-fluorophenyl)propanoic acid .[2][3] Researchers should handle the target compound as if it presents similar hazards.
| Hazard Statement | Description | Source (Related Compound) |
| H302 | Harmful if swallowed | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |
| H315 | Causes skin irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |
| H319 | Causes serious eye irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |
| H335 | May cause respiratory irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |
Precautionary Statements (Inferred):
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Specific experimental protocols for this compound are not available in the public domain. The following section outlines a generalized workflow for the safe handling and use of this chemical in a research setting, based on the inferred hazards.
General Safe Handling Workflow
This protocol is a general guideline. Always consult your institution's safety policies and conduct a thorough risk assessment before beginning any new experiment.
-
Risk Assessment:
-
Review all available safety information, including this guide and data on related compounds.
-
Identify potential hazards and exposure routes.
-
Evaluate the quantities of material to be used and the nature of the experimental procedures.
-
Determine the necessary engineering controls (e.g., fume hood), personal protective equipment (PPE), and emergency procedures.
-
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary safety equipment (fume hood, safety shower, eyewash station) is accessible and functioning correctly.
-
Don the appropriate PPE, including but not limited to:
-
Chemical safety goggles
-
Lab coat
-
Nitrile or other appropriate chemical-resistant gloves.
-
-
-
Handling and Use:
-
Conduct all manipulations of the solid compound that may generate dust within a certified chemical fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Waste Disposal:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, weighing paper) should be placed in a designated, sealed waste container.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualizations
The following diagrams illustrate key logical relationships for the safe handling and risk assessment of this compound.
Caption: Hazard Identification and Risk Assessment Workflow
Caption: Emergency Response Protocol Flowchart
References
An In-depth Technical Guide to the Anticipated Biological Activity of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-phenyl-substituted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The incorporation of a phenyl ring into the GABA backbone is a common medicinal chemistry strategy to enhance blood-brain barrier penetration. Furthermore, the trifluoromethyl group at the meta-position of the phenyl ring is expected to significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to its biological targets.
Structurally, this compound belongs to a class of molecules known as GABA analogs, which have found therapeutic applications in a range of neurological and psychiatric disorders. Given its structural similarity to established GABAergic modulators, it is highly probable that this compound interacts with components of the GABAergic system, most likely the GABAB receptors.
Probable Mechanism of Action: GABAB Receptor Modulation
The most plausible biological target for this compound is the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. They exist as heterodimers of GABAB1 and GABAB2 subunits.
Signaling Pathway:
Upon agonist binding, the GABAB receptor activates inhibitory Gi/Go proteins, leading to a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits directly modulate ion channel activity:
-
They activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.
-
They inhibit high-voltage-activated Ca2+ channels (HVA-Ca2+), reducing neurotransmitter release from presynaptic terminals.
-
This concerted action results in a reduction of neuronal excitability.
Caption: GABA-B Receptor Signaling Pathway.
Quantitative Data (Representative Data for (R)-Baclofen)
The following table summarizes representative quantitative data for (R)-baclofen, a structurally related GABAB receptor agonist. These values illustrate the types of measurements that would be necessary to characterize the biological activity of this compound.
| Parameter | Value | Biological System | Assay Type |
| GABAB Receptor Binding | |||
| Ki | 130 nM | Rat brain membranes | [3H]GABA displacement |
| Functional Activity | |||
| EC50 | 2.5 µM | Rat cortical slices | Inhibition of forskolin-stimulated cAMP accumulation |
| EC50 | 1.2 µM | Cultured rat cerebellar granule cells | Activation of GIRK currents (electrophysiology) |
| In Vivo Activity | |||
| ED50 | 2 mg/kg (i.p.) | Mouse | Antinociception (hot plate test) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments.
GABAB Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the GABAB receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: Membranes are incubated with a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAB agonist (e.g., 1 mM GABA). The Ki value is calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Accumulation
Objective: To assess the functional activity of the test compound as a GABAB receptor agonist.
Methodology:
-
Cell Culture: A suitable cell line expressing GABAB receptors (e.g., CHO cells stably expressing GABAB1 and GABAB2 subunits) or primary neuronal cultures are used.
-
Assay: Cells are pre-incubated with the test compound at various concentrations. Adenylyl cyclase is then stimulated with forskolin.
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology: GIRK Channel Activation
Objective: To measure the effect of the test compound on ion channel activity mediated by GABAB receptor activation.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons in brain slices or cultured neurons.
-
Recording: The membrane potential is held at a specific voltage (e.g., -60 mV). The test compound is applied via perfusion.
-
Measurement: The activation of GIRK channels results in an outward K+ current, which is recorded.
-
Data Analysis: The magnitude of the current is measured at different concentrations of the test compound to generate a concentration-response curve and determine the EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound for its GABAergic activity.
Caption: Workflow for GABAergic Compound Characterization.
Conclusion and Future Directions
Based on its chemical structure, this compound is strongly predicted to be a modulator of the GABAergic system, likely acting as a GABAB receptor agonist. The trifluoromethyl group is anticipated to enhance its potency and modify its pharmacokinetic profile compared to non-fluorinated analogs.
To confirm this hypothesis and fully characterize its biological activity, further research is essential. This would involve:
-
In vitro pharmacological profiling: Conducting binding and functional assays to quantify its affinity and efficacy at GABAB receptors, and to assess its selectivity against other receptors, including GABAA receptors and GABA transporters.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing related analogs (e.g., the (S)-enantiomer, and isomers with the trifluoromethyl group at the ortho- and para-positions) to understand the structural requirements for activity.
-
In vivo studies: Evaluating its effects in animal models of neurological disorders where GABAB receptor activation is known to be beneficial, such as epilepsy, spasticity, and neuropathic pain.
-
Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
The systematic investigation of this compound holds the potential to yield a novel therapeutic agent for the treatment of central nervous system disorders.
An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable pharmacokinetic properties, making it a valuable building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
The strategic incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The unique properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[1] When incorporated into amino acid scaffolds, these fluorinated moieties can influence peptide and protein conformation, improve membrane permeability, and increase resistance to enzymatic degradation.[2]
This compound belongs to the class of β-amino acids, which are important constituents of various natural products and have been utilized in the development of peptidomimetics and other therapeutic agents. The specific (R)-enantiomer is of particular interest due to the stereoselectivity often observed in biological systems.
Discovery and History
The development of trifluoromethyl-substituted arylpropanoic acids began in the mid-20th century, driven by the need for metabolically stable bioisosteres of naturally occurring carboxylic acids. Early research in the 1950s focused on racemic mixtures, with the synthesis of 3-(3-trifluoromethylphenyl)propionic acid via Friedel-Crafts acylation followed by reduction serving as a foundational example.[1] This early work highlighted the unexpected stability of such fluorinated compounds against hepatic oxidation, which spurred further interest in their potential application in drug development, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
While the specific timeline and initial discovery of the (R)-enantiomer of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are not extensively documented in publicly available literature, its emergence as a key chiral intermediate is closely linked to the development of the calcimimetic agent, Cinacalcet. The non-chiral 3-(3-trifluoromethylphenyl)propionic acid is a known intermediate in the synthesis of Cinacalcet, a drug used to treat secondary hyperparathyroidism. This connection suggests that the development of enantioselective syntheses to isolate the (R)-enantiomer was likely driven by the pharmaceutical industry's need for stereochemically pure building blocks to optimize drug efficacy and safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |
| Molecular Weight | 233.19 g/mol | [3] |
| CAS Number | 793663-51-1 | [3] |
| Appearance | White to off-white powder | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| pKa | Not reported | - |
Experimental Protocols
Enantioselective Synthesis
While a specific, detailed experimental protocol for the initial discovery is not available, a general approach for the enantioselective synthesis of β-trifluoromethyl α-amino acids has been reported, which can be adapted for β-amino acids. A key strategy involves the stereoselective hydrogenation of a suitable precursor using a chiral catalyst.
One reported method for a related class of compounds utilizes a [((R)-trichickenfootphos)Rh(cod)]BF₄ catalyst.[4] A plausible synthetic workflow for obtaining this compound could involve the following conceptual steps:
Caption: Conceptual workflow for the enantioselective synthesis.
A detailed, validated experimental protocol would require further investigation and optimization based on established methods for asymmetric synthesis.
Biological Activity and Mechanism of Action
The primary utility of this compound lies in its role as a chiral building block. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles in the final drug molecules.[5] The specific biological activity and mechanism of action are therefore dependent on the larger molecule into which this amino acid is incorporated.
For instance, in the context of Cinacalcet, the 3-(trifluoromethyl)phenyl group is crucial for its activity as a calcimimetic. While not the exact enantiomer, the related structure highlights the role of this moiety in modulating the calcium-sensing receptor (CaSR).
Applications in Drug Discovery
The principal application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents.[6] Its utility stems from:
-
Stereochemical Control: The defined (R)-stereochemistry is essential for interacting with chiral biological targets such as enzymes and receptors.
-
Enhanced Pharmacokinetics: The trifluoromethyl group can improve metabolic stability and membrane permeability of the final drug product.[5]
-
Peptidomimetic Scaffolds: As a β-amino acid, it can be incorporated into peptide-based drugs to introduce conformational constraints and improve resistance to proteolysis.
Caption: Applications in the drug discovery process.
Conclusion
This compound is a valuable and specialized chiral building block in medicinal chemistry. While its specific discovery history is not prominently documented, its importance is underscored by its role as an intermediate in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group provides a strategic advantage for enhancing the drug-like properties of molecules. Further research into novel applications of this compound in the design of new therapeutic agents is warranted. This guide provides a foundational understanding for researchers and professionals working with this and related fluorinated amino acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Disclaimer: There is limited publicly available scientific literature specifically detailing the therapeutic targets and pharmacological profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide, therefore, extrapolates potential targets based on its structural similarity to a class of compounds known as gabapentinoids and other γ-aminobutyric acid (GABA) analogs. The information presented herein is intended for research and drug development professionals and should be considered theoretical until substantiated by direct experimental evidence.
Introduction
This compound is a derivative of β-phenyl-γ-aminobutyric acid (β-phenyl-GABA). Its chemical structure, featuring a GABA backbone with a trifluoromethyl-substituted phenyl ring, suggests a potential interaction with components of the central nervous system (CNS). Structurally related compounds, such as phenibut, baclofen, gabapentin, and pregabalin, are known to modulate neuronal activity through various mechanisms. This guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of its analogs.
Primary Potential Therapeutic Targets
Based on its structural characteristics, the two most likely primary therapeutic targets for this compound are:
-
GABAB Receptors: As a GABA analog, it may act as an agonist at GABAB receptors.
-
α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs): The gabapentinoid-like structure suggests potential binding to this auxiliary subunit of VGCCs.
GABA is the primary inhibitory neurotransmitter in the CNS.[1] Its effects are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[2][3]
Mechanism of Action: Activation of GABAB receptors leads to:
-
Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1]
-
Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron.
-
Inhibition of voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters from presynaptic terminals.[3]
Therapeutic Potential of GABAB Receptor Agonism: Compounds that activate GABAB receptors have demonstrated therapeutic utility in a range of conditions.[4]
-
Spasticity: Baclofen, a well-known GABAB agonist, is widely used as a muscle relaxant to treat spasticity.[1]
-
Anxiety and Depression: Phenibut, another analog, is used in some countries for its anxiolytic and nootropic effects.[5][6][7]
-
Pain: GABAB agonists have shown analgesic properties in preclinical models.[4]
-
Substance Use Disorders: There is growing interest in the potential of GABAB agonists for the treatment of addiction.
The α2δ subunit is an auxiliary component of high-voltage-activated VGCCs.[8][9] It plays a crucial role in the trafficking and function of these channels.[8][9] Drugs like gabapentin and pregabalin exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits.[10][11]
Mechanism of Action: The precise mechanism by which ligands of the α2δ subunit modulate neuronal function is still under investigation, but it is thought to involve:
-
Reduced Neurotransmitter Release: Binding to the α2δ subunit is believed to decrease the release of excitatory neurotransmitters, such as glutamate and substance P, particularly in conditions of neuronal hyperexcitability.[11]
-
Modulation of Calcium Channel Trafficking: These ligands may disrupt the normal trafficking and insertion of calcium channels into the presynaptic membrane.[12]
Therapeutic Potential of α2δ Ligands:
-
Neuropathic Pain: Gabapentin and pregabalin are first-line treatments for various types of neuropathic pain.[11]
-
Epilepsy: These drugs are also used as adjunctive therapy for certain types of seizures.[11]
-
Anxiety Disorders: Pregabalin is approved for the treatment of generalized anxiety disorder.[11]
Quantitative Data on Structurally Similar Compounds
Direct quantitative data for this compound is not available in the public domain. The following table summarizes pharmacological data for its structural analogs to provide a reference for potential potency.
| Compound | Target | Assay | Value | Units |
| Baclofen | GABAB Receptor | Radioligand Binding (³H-GABA displacement) | IC₅₀ = 0.1 | µM |
| Phenibut | GABAB Receptor | Radioligand Binding | Kᵢ ≈ 92 | µM |
| Gabapentin | α2δ subunit of VGCCs | Radioligand Binding ([³H]gabapentin) | Kᵢ = 0.14 | µM |
| Pregabalin | α2δ subunit of VGCCs | Radioligand Binding ([³H]gabapentin) | Kᵢ = 0.09 | µM |
Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can significantly influence the results.
Experimental Protocols
To determine the therapeutic targets and pharmacological profile of this compound, the following experimental protocols are recommended.
Objective: To determine the binding affinity of the compound for GABAB receptors and the α2δ subunit of VGCCs.
Protocol for GABAB Receptor Binding:
-
Tissue Preparation: Prepare synaptic membranes from rat or mouse brain tissue (cortex or cerebellum).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]GABA in the presence of a GABAA receptor antagonist like bicuculline, or a specific GABAB antagonist like [³H]CGP54626).
-
Competition: Add increasing concentrations of the test compound, this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Protocol for α2δ Subunit Binding:
-
Tissue/Cell Preparation: Use membranes from cells expressing the α2δ-1 or α2δ-2 subunit, or from porcine brain cortex.
-
Incubation: Incubate the membranes with a known concentration of [³H]gabapentin or [³H]pregabalin.
-
Competition: Add increasing concentrations of the test compound.
-
Separation and Quantification: Follow steps 4 and 5 from the GABAB receptor binding protocol.
-
Data Analysis: Determine the IC₅₀ and Kᵢ values.
Objective: To assess the functional activity of the compound at its potential targets.
Protocol for GABAB Receptor Functional Activity (GTPγS Binding Assay):
-
Tissue Preparation: Prepare cell membranes from cells expressing GABAB receptors.
-
Incubation: Incubate the membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α subunit.
-
Separation and Quantification: Separate the G-protein-bound [³⁵S]GTPγS and quantify using scintillation counting.
-
Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect) of the compound.
Protocol for VGCC Modulation (Electrophysiology):
-
Cell Culture: Use primary neuronal cultures or cell lines expressing VGCCs.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure calcium currents.
-
Compound Application: Apply the test compound to the cells.
-
Data Acquisition: Record calcium currents before and after the application of the compound.
-
Data Analysis: Analyze the effect of the compound on the amplitude and kinetics of the calcium currents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways and a general experimental workflow for target identification and validation.
Caption: Potential GABAB Receptor Signaling Pathway.
Caption: Potential Modulation of Voltage-Gated Calcium Channels.
Caption: Experimental Workflow for Target Identification.
Conclusion
While direct experimental evidence is lacking, the structural features of this compound strongly suggest that its potential therapeutic targets are the GABAB receptor and the α2δ subunit of voltage-gated calcium channels. Further investigation using the outlined experimental protocols is necessary to confirm these hypotheses and to elucidate the compound's precise mechanism of action and therapeutic potential. The trifluoromethyl substitution on the phenyl ring may influence the compound's potency, selectivity, and pharmacokinetic properties compared to its non-fluorinated analogs, making it a compound of interest for further research and development.
References
- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gabapentin - Wikipedia [en.wikipedia.org]
A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of activity within the central nervous system. Its core structure, a β-phenyl-γ-aminobutyric acid (GABA) analog, positions it as a potential modulator of GABAergic neurotransmission. The presence of a trifluoromethyl group on the phenyl ring is a key feature, known to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the structural analogs of this compound, delving into their synthesis, potential biological targets, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the GABA system.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, the GABAergic system is a major target for therapeutic intervention in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Structural analogs of GABA, such as phenibut and baclofen, have demonstrated clinical utility by acting as agonists at GABA receptors or by inhibiting GABA transporters.
This compound belongs to this class of compounds. The introduction of a trifluoromethyl substituent on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. This guide explores the landscape of its structural analogs, focusing on modifications to the phenyl ring and the amino acid backbone.
Core Compound and its Structural Analogs
The core compound, this compound, is a chiral molecule with the (R)-configuration at the β-carbon. Its structural analogs can be broadly categorized based on modifications at three key positions:
-
Position of the Trifluoromethyl Group: Isomers with the trifluoromethyl group at the ortho- or para- positions of the phenyl ring.
-
Substitution on the Phenyl Ring: Analogs with additional or alternative substituents on the phenyl ring, such as fluoro, chloro, or methyl groups.
-
Modifications to the Propanoic Acid Backbone: Changes to the carboxylic acid or amino groups.
Quantitative Data on Biological Activity
| Compound Name | Structure | Target(s) | Biological Activity (IC50/Ki/EC50) | Reference |
| This compound | GABA Receptors, GABA Transporters | Data not publicly available | N/A | |
| Phenibut | GABAB Receptor (agonist), GABAA Receptor (agonist, weaker) | GABAB: ~100 µM (EC50) | ||
| Baclofen | GABAB Receptor (agonist) | GABAB: ~1 µM (EC50) | ||
| 4-Fluorophenibut | GABAB Receptor (agonist) | GABAB: Potent agonist |
Potential Molecular Targets and Signaling Pathways
Based on the structural similarity to known GABAergic modulators, the primary molecular targets for this compound and its analogs are expected to be GABA receptors (GABAA and GABAB) and GABA transporters (GATs).
GABAB Receptor Signaling
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Activation of the GABAB receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity.
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a chiral nickel(II) complex of a Schiff base derived from glycine, ensuring high enantioselectivity and scalability.
Overview of the Synthetic Strategy
The enantioselective synthesis of the target β-amino acid is achieved through a three-step process centered around the use of a recyclable chiral auxiliary. This methodology allows for the stereocontrolled formation of the desired (R)-enantiomer. The overall workflow is depicted below.
Figure 1: Overall workflow for the asymmetric synthesis of the target compound.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps.
Step 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex
This protocol describes the formation of the key chiral intermediate.
Materials:
-
(S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide (Chiral Ligand)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Glycine
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of the chiral ligand (1.0 eq) in methanol, add powdered potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add glycine (1.2 eq) and nickel(II) nitrate hexahydrate (1.1 eq) to the reaction mixture.
-
Heat the mixture to 65°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield the Ni(II)-glycine Schiff base complex.
Step 2: Asymmetric Michael Addition
This step involves the stereoselective alkylation of the glycine complex.
Materials:
-
Ni(II)-Glycine Schiff Base Complex (from Step 1)
-
3-(Trifluoromethyl)benzyl bromide
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Suspend the Ni(II)-glycine Schiff base complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium tert-butoxide (1.5 eq) in portions over 30 minutes at room temperature.
-
Stir the mixture for 1 hour.
-
Add 3-(trifluoromethyl)benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.
Step 3: Hydrolysis and Purification of the Final Product
This final step liberates the target β-amino acid from the chiral complex.
Materials:
-
Crude Alkylated Ni(II) Complex (from Step 2)
-
6N Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
-
Ammonium hydroxide (NH₄OH) solution, 2M
-
Ethanol
Procedure:
-
Suspend the crude alkylated Ni(II) complex in 6N HCl.
-
Heat the mixture to 100°C for 4 hours.
-
Cool the mixture to room temperature and filter to remove the chiral auxiliary. The chiral auxiliary can be recovered from the filtrate by extraction after neutralization.
-
Dilute the aqueous layer with water and pass it through a column packed with Dowex 50WX8 resin.
-
Wash the resin with water and then with ethanol to remove impurities.
-
Elute the desired amino acid from the resin using 2M aqueous ammonium hydroxide.
-
Collect the fractions containing the product (monitor by TLC).
-
Concentrate the product-containing fractions under reduced pressure to obtain this compound as a solid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each key step of the synthesis based on literature for similar transformations.[1][2]
| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) | Purity (%) |
| 1. Complex Formation | Ni(II)-Glycine Schiff Base Complex | > 95 | N/A | > 98 |
| 2. Asymmetric Michael Addition | Alkylated Ni(II) Complex | 85 - 95 | > 98 (diastereomeric excess) | > 95 |
| 3. Hydrolysis and Purification | This compound | 70 - 85 | > 98 | > 99 |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key inputs/outputs of the synthetic protocol.
Figure 2: Logical flow of the synthetic protocol.
References
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its trifluoromethyl-substituted phenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent drug molecules. The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. These application notes provide detailed protocols for established and innovative methods for the asymmetric synthesis of this valuable building block, including rhodium-catalyzed asymmetric hydrogenation and biocatalytic amination.
Synthesis Strategies Overview
Several synthetic strategies can be employed to produce this compound with high enantiopurity. The choice of method may depend on factors such as scale, available equipment, and desired purity. This document details two primary methods:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A robust and well-established method involving the enantioselective hydrogenation of a prochiral β-(acylamino)acrylate precursor.
-
Biocatalytic Asymmetric Amination: An emerging and sustainable approach utilizing an engineered enzyme to directly aminate a cinnamic acid derivative.
A third potential strategy involving the use of chiral auxiliaries is also briefly discussed.
Caption: Overview of synthetic routes to the target compound.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This method relies on the enantioselective hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst. The key to success is the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction.
Experimental Workflow
Caption: Workflow for the asymmetric hydrogenation approach.
Detailed Protocol
Step 1: Synthesis of 2-Methyl-4-(3-(trifluoromethyl)benzylidene)-5(4H)-oxazolone (Azlactone)
-
In a round-bottom flask, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and sodium acetate (0.8 eq).
-
Add acetic anhydride (3.0 eq) and heat the mixture to 100 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the azlactone.
Step 2: Synthesis of Methyl (Z)-2-acetamido-3-(3-(trifluoromethyl)phenyl)acrylate
-
Suspend the azlactone (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (0.05 eq) and stir the mixture at room temperature until the solid dissolves completely (typically 1-2 hours).
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the β-(acetylamino)acrylate (1.0 eq) in a degassed solvent such as toluene or methanol.
-
In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.01 eq) and a chiral bisphosphine ligand (e.g., Me-DuPhos, BIC
Application Notes and Protocols: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. As a β-amino acid, its incorporation into peptides and small molecules can impart unique structural features and desirable pharmacological properties. The presence of the trifluoromethyl group on the phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity of the resulting compounds.[1][2]
These application notes provide detailed protocols for the derivatization of this compound, including N-acetylation, esterification, and its use in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |
| Molecular Weight | 233.19 g/mol | [3] |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [3] |
| Appearance | White to off-white solid | |
| Chirality | (R) | [3] |
Applications
The primary applications of this compound lie in its use as a versatile intermediate for the synthesis of:
-
Peptidomimetics: Incorporation into peptide backbones to introduce conformational constraints and improve resistance to enzymatic degradation.
-
Novel Therapeutics: As a key component in the synthesis of small molecule drugs. For instance, derivatives of 3-(3-trifluoromethylphenyl)propanoic acid are intermediates in the synthesis of Cinacalcet, a calcimimetic agent.[4]
-
Chiral Ligands: For use in asymmetric catalysis.
Experimental Protocols
N-Acetylation of this compound
This protocol describes the protection of the amino group via acetylation, a common step to prevent its reaction in subsequent transformations of the carboxylic acid group.
Reaction Scheme:
Caption: N-Acetylation of the chiral building block.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 233.19 | 1.0 g | 4.29 |
| Acetic Anhydride | 102.09 | 0.48 mL | 5.15 |
| Glacial Acetic Acid | 60.05 | 10 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Suspend this compound (1.0 g, 4.29 mmol) in glacial acetic acid (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
To the stirred suspension, add acetic anhydride (0.48 mL, 5.15 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL) with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield (R)-3-acetamido-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Methyl Esterification of this compound
This protocol details the conversion of the carboxylic acid to its methyl ester, which can be a useful intermediate for further derivatization.
Reaction Scheme:
Caption: Esterification of the chiral building block.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 233.19 | 1.0 g | 4.29 |
| Methanol (anhydrous) | 32.04 | 20 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.38 mL | 5.15 |
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 g, 4.29 mmol) in anhydrous methanol (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.38 mL, 5.15 mmol) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, the hydrochloride salt of the methyl ester, can be used directly in the next step or purified further. For purification, dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free base of the methyl ester.
Expected Yield: 90-98%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis. The amino group of the building block must first be protected with an Fmoc group.
Workflow Diagram:
Caption: Standard workflow for solid-phase peptide synthesis.
Materials and Reagents:
-
Fmoc-protected this compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Other Fmoc-protected amino acids as required for the peptide sequence
Protocol for Fmoc Protection (if starting with the unprotected amino acid):
-
Dissolve this compound in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH at 8.5-9.0 by adding more sodium carbonate solution as needed.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amino acid.
SPPS Protocol (Manual):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (3x) and DCM (3x), and finally with methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.
Quantitative Data Summary:
| Reaction | Substrate | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| N-Acetylation | This compound | (R)-3-acetamido-3-(3-(trifluoromethyl)phenyl)propanoic acid | 85-95 | >95 |
| Esterification | This compound | Methyl (R)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoate | 90-98 | >97 |
| SPPS Coupling | Fmoc-(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Resin-bound peptide | >99 (per step) | - |
| SPPS Cleavage | Resin-bound peptide | Crude peptide | 70-90 | Variable |
Conclusion
This compound is a highly versatile chiral building block. The protocols provided herein offer a foundation for its effective utilization in the synthesis of modified peptides and other complex organic molecules. The unique properties conferred by the trifluoromethylphenyl moiety make it an attractive component for the development of novel therapeutic agents with enhanced pharmacological profiles. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes and Protocols for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, featuring a chiral center and a trifluoromethyl (CF3) group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The CF3 group is a bioisostere for a methyl group but possesses unique electronic properties and higher lipophilicity, which can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules.
Primary Applications:
-
Peptide Synthesis: This amino acid is primarily used as a monomer in the synthesis of peptidomimetics and novel peptide-based therapeutics. Its incorporation into a peptide backbone can induce specific secondary structures and increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide drug. It is typically used in its N-α-Fmoc protected form for solid-phase peptide synthesis (SPPS).
-
Pharmaceutical Intermediate: It serves as a key chiral intermediate in the synthesis of complex small molecule drugs, particularly those targeting the central nervous system and metabolic disorders. The trifluoromethylphenyl moiety is a common pharmacophore in various bioactive compounds.
-
Neurological and Metabolic Disease Research: Peptides and small molecules containing this moiety are often explored for their potential to modulate neurotransmitter systems or metabolic pathways. Research indicates that trifluoromethylated compounds can play a role in developing treatments for conditions like depression, anxiety, and metabolic diseases.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 233.19 g/mol | PubChem |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem |
| CAS Number | 793663-51-1 | PubChem |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--N | PubChem |
| Computed XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: Data sourced from PubChem CID 2761731.[1]
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on standard laboratory practices for similar compounds, as specific published protocols for this compound are not widely available. Researchers should optimize these protocols for their specific applications.
Protocol 3.1: Representative Asymmetric Synthesis
This protocol outlines a plausible, generalized route for the asymmetric synthesis of the title compound.
Workflow for Asymmetric Synthesis
Caption: Generalized workflow for the asymmetric synthesis of the target β-amino acid.
Methodology:
-
Preparation of Chalcone Derivative:
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold 6N HCl to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 3-(3-(trifluoromethyl)phenyl)acrylic acid.
-
-
Asymmetric Michael Addition:
-
Activate the acrylic acid derivative with a suitable coupling agent (e.g., EDCI/HOBt).
-
React the activated acid with a chiral auxiliary (e.g., (S)-(-)-4-phenyl-2-oxazolidinone) to form the corresponding N-acyloxazolidinone.
-
Subject this intermediate to a conjugate addition reaction with a suitable nitrogen source (e.g., benzylamine) in the presence of a Lewis acid catalyst to stereoselectively introduce the amino group.
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the chiral auxiliary using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Following hydrolysis, perform hydrogenolysis (e.g., using H₂, Pd/C) to remove the benzyl protecting group from the amine.
-
Acidify the reaction mixture with 1N HCl to pH ~6 to precipitate the crude amino acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess enantiomeric excess using chiral HPLC.
-
Protocol 3.2: Fmoc Protection for SPPS
Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (Na₂CO₃) (2.5 eq) and stir until fully dissolved.
-
-
Fmoc-Cl Addition:
-
In a separate flask, dissolve Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain the pure Fmoc-(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
-
Protocol 3.3: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol describes the incorporation of the Fmoc-protected amino acid into a peptide chain on a solid support using standard Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A standard cycle for Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (or other suitable resin) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[2]
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), then with isopropanol (3x), and finally with DMF (3x).
-
-
Coupling of the Amino Acid:
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial and vortex for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
To check for coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional):
-
If coupling is incomplete, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS).[3]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Potential Signaling Pathway Involvement
Peptides containing this compound, particularly those designed for neurological applications, may interact with G-protein coupled receptors (GPCRs), a large family of receptors that many neuropeptides target.[4][5] The modified amino acid could influence receptor binding affinity, selectivity, or the downstream signaling cascade.
Representative GPCR Signaling Pathway
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for process optimization, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound in various matrices, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
Chiral HPLC-UV: A robust method for enantiomeric purity determination and quantification in bulk drug substances and formulations. This method utilizes a chiral stationary phase to separate the (R) and (S) enantiomers.
-
LC-MS/MS: A highly sensitive and selective method for quantification in complex biological matrices such as plasma and tissue homogenates. This method offers low detection and quantification limits, making it ideal for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Enantiomeric Resolution (Rs) | > 2.0 |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method
This protocol describes the quantification and enantiomeric purity determination of this compound.
1. Sample Preparation (Bulk Substance): a. Accurately weigh approximately 25 mg of the sample. b. Dissolve in 50 mL of mobile phase to obtain a stock solution of 500 µg/mL. c. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
2. Chromatographic Conditions:
- Column: Chiral stationary phase column (e.g., polysaccharide-based chiral stationary phases).
- Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- UV Detection: 220 nm.
3. Data Analysis: a. Identify the peaks for the (R) and (S) enantiomers based on their retention times, which should be confirmed using a racemic standard. b. Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. c. Determine the concentration of the (R)-enantiomer in the sample from the calibration curve. d. Calculate the enantiomeric purity using the peak areas of both enantiomers.
Protocol 2: LC-MS/MS Method
This protocol is suitable for the quantification of this compound in biological matrices.
1. Sample Preparation (Plasma): a. To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog). b. Add 400 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: Precursor ion > Product ion (to be determined by infusion of a standard).
- Internal Standard: Precursor ion > Product ion.
3. Data Analysis: a. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. b. Quantify the analyte in the samples using the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Application Notes and Protocols for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a β-amino acid derivative with potential applications in neuroscience and pharmacology. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may act as a modulator of GABAergic signaling. The trifluoromethyl group on the phenyl ring can enhance metabolic stability and blood-brain barrier permeability, making it an interesting candidate for in vivo studies targeting neurological and psychiatric disorders such as anxiety, epilepsy, and neuropathic pain.
These application notes provide a comprehensive guide to the formulation and biological evaluation of this compound for both in vitro and in vivo research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for designing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 233.19 g/mol | PubChem |
| Appearance | White to off-white powder | Generic |
| XLogP3 | 1.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | Inferred from structure |
Application Notes
Potential Biological Activity: GABA Receptor Modulation
Based on its structural characteristics as a β-amino acid, this compound is hypothesized to interact with GABA receptors. GABA receptors are ligand-gated ion channels (GABA-A) or G-protein coupled receptors (GABA-B) that mediate inhibitory neurotransmission. Modulation of these receptors can lead to sedative, anxiolytic, and anticonvulsant effects.
Caption: Hypothesized GABAergic signaling pathway.
In Vitro Research Applications
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for GABA-A and GABA-B receptor subtypes.
-
Cell-Based Functional Assays: To evaluate the functional activity of the compound as an agonist, antagonist, or allosteric modulator of GABA receptors.
-
Cytotoxicity Assays: To assess the potential toxic effects of the compound on neuronal and non-neuronal cell lines.
In Vivo Research Applications
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.
-
Pharmacodynamic and Behavioral Studies: To investigate the effects of the compound on animal models of anxiety (e.g., elevated plus-maze), seizures, and pain.
Experimental Protocols
Formulation for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (100 mM):
-
Weigh out 23.32 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Caption: In Vitro Formulation Workflow.
In Vitro Assay: GABA-A Receptor Binding
Objective: To determine the binding affinity of the test compound for the GABA-A receptor using a competitive radioligand binding assay.
Materials:
-
Rat brain cortex membranes (prepared or commercially available)
-
[³H]-Muscimol (Radioligand)
-
GABA (for non-specific binding)
-
Test compound stock solution (in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Assay Setup:
-
Prepare dilutions of the test compound in binding buffer over a range of concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, [³H]-Muscimol, and brain membranes.
-
Non-specific Binding: Binding buffer, [³H]-Muscimol, excess GABA (e.g., 100 µM), and brain membranes.
-
Test Compound: Binding buffer, [³H]-Muscimol, test compound dilution, and brain membranes.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 60 minutes.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from the dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Template for GABA-A Receptor Binding Data
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | [Experimental Value] | [Calculated Value] |
| GABA (Positive Control) | [Experimental Value] | [Calculated Value] |
In Vitro Assay: Cell Viability (MTT Assay)
Objective: To assess the cytotoxicity of the test compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
-
Table 2: Template for Cell Viability Data
| Cell Line | Treatment Duration | CC₅₀ (µM) |
| SH-SY5Y | 24 hours | [Experimental Value] |
| SH-SY5Y | 48 hours | [Experimental Value] |
| SH-SY5Y | 72 hours | [Experimental Value] |
Formulation for In Vivo Studies (Oral Gavage)
Objective: To prepare a formulation of this compound suitable for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile container
Protocol:
-
Vehicle Preparation:
-
Prepare the 0.5% methylcellulose and 0.2% Tween 80 solution in sterile water.
-
Stir until fully dissolved.
-
-
Suspension Formulation:
-
Calculate the required amount of the test compound based on the desired dose and the number of animals.
-
Weigh the compound and place it in a mortar or homogenization vessel.
-
Gradually add a small amount of the vehicle and triturate or homogenize to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a sterile container.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for mice).
-
Ensure the suspension is well-mixed before each administration.
-
Caption: In Vivo Oral Formulation Workflow.
In Vivo Study: Elevated Plus-Maze for Anxiety
Objective: To evaluate the anxiolytic-like effects of the test compound in mice.
Materials:
-
Elevated plus-maze apparatus
-
Male C57BL/6 mice
-
Test compound formulation
-
Vehicle control
-
Video tracking software
Protocol:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
-
Dosing:
-
Administer the test compound or vehicle control via oral gavage 30-60 minutes before the test.
-
-
Testing:
-
Place each mouse individually in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Table 3: Template for Elevated Plus-Maze Data
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle Control | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Test Compound | 1 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Test Compound | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Test Compound | 30 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Diazepam (Positive Control) | 2 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols. The quantitative data tables are templates to be populated with experimental results, as publicly available data for this specific compound is limited.
Application Notes and Protocols for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed guidelines for the safe handling, storage, and use of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS No. 793663-51-1), a key intermediate in medicinal chemistry and drug development.
Section 1: Compound Information and Properties
This compound is a synthetic amino acid derivative utilized in the synthesis of pharmaceutical agents. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of parent compounds, making it a valuable building block in drug discovery.
Chemical Structure:
| Property | Value | Source |
| CAS Number | 793663-51-1 | [1] |
| Molecular Formula | C10H10F3NO2 | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Storage Temperature | 2-8 °C | [2] |
Section 2: Safety, Handling, and Storage Protocols
Adherence to proper safety and handling procedures is crucial when working with this compound. The following protocols are based on best practices for handling similar chemical entities.
Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment (PPE) for handling this compound is detailed in the table below. This information is derived from safety data sheets for structurally related compounds.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Avoids inhalation of the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used if there is a risk of dust or aerosol generation.
-
Dispensing :
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of the compound on a calibrated analytical balance.
-
Minimize the generation of dust.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area to prevent cross-contamination.
-
Dispose of waste according to institutional and local regulations.
-
Storage Protocol
Proper storage is essential to maintain the stability and integrity of the compound.
-
Short-term and Long-term Storage : Store in a tightly sealed container at 2-8 °C.[2]
-
Environment : Keep in a dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.
-
Inert Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric components.
Section 3: Experimental Protocols
The following are representative protocols for the preparation of stock solutions and for the chiral analysis of this compound.
Protocol for Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution. The solubility of this specific compound is not widely reported; therefore, initial small-scale solubility tests in the desired solvent are recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or 0.1 M HCl
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Mass = 0.01 mol/L * 233.19 g/mol * Volume in L).
-
Weigh the calculated mass of the compound in a microcentrifuge tube or a suitable container.
-
Add a small amount of the chosen solvent (e.g., DMSO or 0.1 M HCl) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Transfer the dissolved solution to a volumetric flask.
-
Rinse the initial container with the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Representative Protocol for Chiral HPLC Analysis
This protocol is a representative method for the enantiomeric purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Method development and optimization will be required for specific instrumentation and columns.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., CHIROBIOTIC™ T, T2, or TAG)
-
This compound sample
-
HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water)
-
Acids and bases for mobile phase modification (e.g., trifluoroacetic acid, ammonium acetate)
Procedure:
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method Setup :
-
Column : Select a suitable chiral stationary phase. For amino acids, macrocyclic glycopeptide-based columns are often effective.
-
Mobile Phase : A common starting point for polar ionic compounds on a CHIROBIOTIC column is a mixture of methanol, water, and a small amount of acid and base (e.g., 0.1% acetic acid and 0.1% ammonium hydroxide). The exact composition will need to be optimized.
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Column Temperature : Maintain at a constant temperature, e.g., 25 °C.
-
Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm). A wavelength scan of the compound can determine the optimal wavelength.
-
Injection Volume : 5-20 µL.
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the enantiomers.
-
-
Data Processing :
-
Determine the retention times of the peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Section 4: Signaling Pathways and Biological Context
This compound is primarily used as a building block in the synthesis of more complex molecules. As such, it does not have a defined signaling pathway itself. However, the compounds synthesized from it may target a wide range of biological pathways. For example, derivatives of similar beta-amino acids have been investigated as ligands for various receptors and enzymes involved in neurotransmission and other physiological processes. The specific pathway of interest would depend on the final synthesized molecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of enantiomerically pure β-amino acids like this compound often involves asymmetric synthesis methodologies. Some common approaches include:
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral β-enamino ester precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. High yields and enantioselectivities can be achieved with this method.[1]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases or proteases, to selectively resolve a racemic mixture of the β-amino acid or its precursor. This can provide high enantiomeric purity.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a diastereoselective reaction, after which the auxiliary is removed to yield the desired enantiomer.
-
Mannich-type Reactions: Asymmetric Mannich-type reactions between an imine, an aldehyde, and a ketene silyl acetal, catalyzed by a chiral catalyst, can be an effective route.[2]
Q2: I am observing low enantioselectivity in my asymmetric hydrogenation. What are the potential causes?
A2: Low enantioselectivity in asymmetric hydrogenation can stem from several factors:
-
Catalyst Purity and Activity: The chiral catalyst may be impure, degraded, or not properly activated. Ensure the catalyst is of high quality and handled under appropriate inert conditions.
-
Substrate Quality: Impurities in the β-enamino ester substrate can interfere with the catalyst's performance.
-
Hydrogen Pressure and Temperature: These reaction parameters are often critical for achieving high enantioselectivity. Optimization of both pressure and temperature may be required.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome of the reaction.
-
Ligand Selection: The choice of the chiral ligand is paramount. Different ligands can exhibit vastly different selectivities for the same substrate.
Q3: My enzymatic resolution is slow or incomplete. How can I improve it?
A3: To enhance the efficiency of an enzymatic resolution, consider the following:
-
Enzyme Selection: Not all enzymes are suitable for every substrate. Screening a variety of enzymes (e.g., different lipases) is recommended.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Ensure the reaction conditions are within the optimal range for the chosen enzyme.
-
Organic Co-solvent: The presence of an organic co-solvent can influence enzyme activity and substrate solubility. The type and concentration of the co-solvent may need optimization.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and reusability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low overall yield | Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. If necessary, increase the reaction time or temperature. |
| Side reactions | Identify potential side products (e.g., by mass spectrometry) and adjust reaction conditions to minimize their formation. This could involve changing the solvent, temperature, or catalyst. | |
| Product degradation | The product may be unstable under the reaction or work-up conditions. Consider milder work-up procedures or the use of protecting groups. | |
| Poor recovery during work-up/purification | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Consider alternative purification methods like column chromatography or crystallization. | |
| Low enantiomeric excess (ee) | Racemization | The product may be susceptible to racemization under the reaction or work-up conditions. Use milder conditions and avoid strong acids or bases if possible. |
| Ineffective chiral catalyst/reagent | Verify the quality and enantiomeric purity of the chiral catalyst or auxiliary. Consider screening different chiral ligands or catalysts. | |
| Non-optimal reaction conditions | Systematically vary reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for high enantioselectivity. | |
| Difficulty in removing chiral auxiliary | Harsh cleavage conditions leading to product degradation | Explore milder methods for auxiliary removal. For example, if using an Evans auxiliary, consider alternative Lewis acids or reductive cleavage methods. |
| Incomplete cleavage | Increase the reaction time or the amount of cleavage reagent. Ensure the starting material is fully consumed by monitoring the reaction. |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Preparation of the β-Enamino Ester Precursor: The corresponding β-enamino ester of 3-(3-(trifluoromethyl)phenyl)propanoic acid is synthesized according to established literature procedures.
-
Asymmetric Hydrogenation:
-
In a glovebox, a pressure-resistant reaction vessel is charged with the β-enamino ester substrate (1.0 mmol) and a chiral rhodium-phosphine catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand, 0.01 mmol).
-
Anhydrous, degassed solvent (e.g., methanol, 10 mL) is added.
-
The vessel is sealed, removed from the glovebox, and placed in a hydrogenation apparatus.
-
The vessel is purged with hydrogen gas (3-5 cycles).
-
The reaction is stirred under a specific hydrogen pressure (e.g., 10-50 bar) at a controlled temperature (e.g., 25-50 °C) for a predetermined time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by crystallization to afford the enantiomerically enriched N-protected β-amino ester.
-
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield this compound.
Quantitative Data
The following table summarizes representative data for asymmetric hydrogenation of β-enamino esters, which is a key step in the synthesis of the target molecule. Note that optimal conditions and results will be specific to the exact substrate and chiral ligand used.
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| Rh-(S,S)-Et-DuPhos | Methyl (Z)-3-acetamido-3-phenylacrylate | MeOH | 10 | 25 | >95 | 98 |
| Ru-(R)-BINAP | Methyl (Z)-3-benzamido-3-phenylacrylate | EtOH | 50 | 50 | 92 | 96 |
| Rh-(R,R)-Me-BPE | Ethyl (Z)-3-amino-3-aryl-2-enoate | THF | 20 | 30 | 98 | >99 |
This table provides illustrative data from the literature on similar substrates to highlight the range of achievable yields and enantioselectivities. Actual results for the synthesis of this compound will vary.
Visualizations
Experimental Workflow for Synthesis and Optimization
Caption: Workflow for the synthesis and optimization of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: A troubleshooting decision tree for addressing low enantioselectivity in the synthesis.
References
common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
The synthesis of this compound can be prone to several side reactions that may impact yield and purity. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) | Racemization: The chiral center is susceptible to racemization, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases. This can occur during the reaction, work-up, or purification stages. | - Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. - Choice of Base/Acid: Use milder bases or acids. - Protecting Groups: Employ suitable protecting groups for the amine and carboxylic acid functionalities to prevent enolization. - Purification: Use neutral or deactivated silica gel for chromatography to avoid on-column racemization.[1] |
| Formation of Diastereomers | Lack of Stereocontrol: Inadequate stereocontrol during the key bond-forming step (e.g., Mannich reaction or hydrogenation) can lead to the formation of the undesired (S)-enantiomer or other diastereomeric impurities if additional chiral centers are present. | - Chiral Catalyst/Auxiliary: Use a highly selective chiral catalyst or auxiliary. Screen different ligands for asymmetric hydrogenation. - Reaction Conditions: Optimize solvent, temperature, and pressure to enhance stereoselectivity. |
| Presence of Bis-Mannich Product | Secondary Reaction: In a Mannich-type synthesis, the initial β-amino acid product can react further with another molecule of the imine intermediate, especially when primary amines are used. | - Use of a Secondary Amine: If the synthetic route allows, using a secondary amine can prevent the formation of the bis-Mannich product.[2] - Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize excess imine. |
| Formation of Dehalogenated Impurities | Reductive Dehalogenation: During catalytic hydrogenation, the trifluoromethyl group can sometimes undergo partial or complete reduction, leading to impurities with -CHF2 or -CH3 groups. | - Catalyst Selection: Screen different hydrogenation catalysts (e.g., vary the metal and support). - Reaction Conditions: Optimize hydrogen pressure and reaction time to favor the reduction of the desired functional group without affecting the trifluoromethyl group. |
| Dimerization/Oligomerization | Intermolecular Reactions: The amino and carboxylic acid functionalities of the product can react intermolecularly to form dimers or oligomers, especially under conditions that promote amide bond formation. | - Protecting Groups: Utilize orthogonal protecting groups for the amine and carboxylic acid to prevent self-reaction. - Purification: Employ purification techniques such as size-exclusion chromatography if oligomers are formed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common enantioselective synthetic strategies include:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands).
-
Mannich-type Reactions: A three-component reaction involving 3-(trifluoromethyl)benzaldehyde, a suitable amine source, and a malonic acid derivative, often in the presence of a chiral catalyst or auxiliary.
-
Enzymatic Resolution: Utilizing enzymes, such as those from Rhodococcus species, to selectively resolve a racemic mixture of the β-amino acid or its precursor.
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
A2: The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This can be done either by direct separation on a chiral stationary phase or by derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard reversed-phase column.
Q3: What is the role of the trifluoromethyl group in potential side reactions?
A3: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the acidity of nearby protons. While generally stable, under certain reductive conditions, particularly during catalytic hydrogenation, it can be susceptible to partial or complete defluorination.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should be followed. Trifluoromethyl-containing compounds and reagents for hydrogenation can be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle hydrogenation reactions with appropriate care due to the use of flammable hydrogen gas under pressure.
Experimental Protocols
General Procedure for a Stereodivergent Mannich Reaction of a Bistrimethylsilylketene Acetal with an N-tert-butanesulfinyl Imine:
This is a general procedure and requires optimization for the specific target molecule.
-
Preparation of the Reaction Mixture: In a 4 mL vial, add the corresponding sulfinyl imine (0.48 mmol, 1 equivalent) and a Lewis base catalyst like tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.048 mmol, 0.1 equivalents).
-
Purging and Dissolution: Purge the vial with nitrogen gas and dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (1.6 mL).
-
Addition of Lewis Acid (if applicable): For certain stereochemical outcomes, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) (1.4 mmol, 3 equivalents) can be added to the solution.
-
Addition of Ketene Acetal: Cool the reaction mixture in an ice-water bath and add the bistrimethylsilylketene acetal (0.96 mmol, 2 equivalents).
-
Reaction: After the addition, warm the reaction in a water bath to 20 °C and stir for 24 hours.
-
Work-up and Analysis: Take an aliquot of the reaction to determine the diastereomeric ratio by ¹H NMR. Quench the reaction and perform an aqueous work-up. The crude product can then be purified by chromatography.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the main synthetic pathways.
Caption: Main synthetic routes to the target molecule.
Caption: Common side reaction pathways.
References
stability issues of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The trifluoromethylphenyl group is generally stable, but the overall molecule's stability is also dependent on the amino acid core.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds with trifluoromethylphenyl groups suggest the following potential degradation routes:
-
Hydrolysis of the trifluoromethyl group: Under strongly alkaline conditions, the trifluoromethyl (-CF3) group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1]
-
Photodegradation: Exposure to UV light can induce degradation of the trifluoromethylphenyl moiety.[1] For instance, some trifluoromethyl-substituted aromatic compounds have been shown to degrade upon photolysis.[1][2]
-
Oxidative degradation: The aromatic ring and other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]
-
Degradation of the amino acid core: The propanoic acid chain and the amino group could potentially undergo degradation, such as decarboxylation or reactions involving the amino group, although these are generally less common under typical experimental conditions compared to the stress-induced degradation of the trifluoromethylphenyl group.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solution, it is recommended to:
-
Store solutions at low temperatures (2-8 °C or frozen) to minimize thermal degradation.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use buffers to maintain a stable pH, preferably in the neutral to slightly acidic range, to avoid base-catalyzed hydrolysis of the trifluoromethyl group.
-
Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Q4: I am observing unexpected peaks in my HPLC analysis of a solution that has been stored for some time. What could be the cause?
A4: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. These new peaks likely represent degradation products. To identify the cause, consider the storage conditions (pH, temperature, light exposure) and the potential degradation pathways mentioned in Q2. Performing a forced degradation study (see Experimental Protocols) can help you systematically identify the conditions causing the degradation and characterize the degradation products.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time | Degradation of the parent compound. | 1. Review storage conditions (pH, temperature, light exposure).2. Perform a stability-indicating HPLC analysis to quantify the remaining parent compound and detect degradation products.3. If degradation is confirmed, adjust storage conditions (e.g., lower temperature, protect from light, use a different buffer). |
| Appearance of new, unidentified peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).2. Compare the retention times of the peaks in your stored sample with those generated in the forced degradation study to tentatively identify the degradation pathway.3. Use mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures. |
| Precipitation or cloudiness in the solution | Poor solubility or formation of insoluble degradation products. | 1. Verify the solubility of the compound in the chosen solvent and concentration.2. If solubility is an issue, consider using a co-solvent (e.g., DMSO, methanol, acetonitrile), but be aware that co-solvents can sometimes influence stability.[1]3. If precipitation occurs after storage, it may be due to the formation of less soluble degradation products. Analyze the precipitate and the supernatant separately by HPLC. |
| Discoloration of the solution | Formation of chromophoric degradation products. | 1. Investigate potential oxidative or photodegradation pathways, as these often lead to colored byproducts.2. Ensure solutions are protected from light and consider using antioxidants if oxidative degradation is suspected. |
Data Presentation
The following tables summarize stability data for compounds structurally related to this compound. This data can be used as a general guide to anticipate the stability profile of the target compound.
Table 1: Hydrolytic Stability of a Structurally Related Compound (2-Trifluoromethylphenol)
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 7.4 | 37 | 6.9 | [3] |
Note: The rate of hydrolysis was observed to be faster at higher pH.[3]
Table 2: Photochemical Degradation Rate Constants for a Structurally Related Compound (2-Trifluoromethylphenol)
| pH | Condition | Photolysis Rate Constant (h⁻¹) | Reference |
| 5 | Buffer | 3.52 ± 0.07 | [4] |
| 7 | Buffer | 26.4 ± 0.64 | [4] |
| 10 | Buffer | 334.1 ± 93.45 | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
Determine the conditions under which the compound is most labile.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm, to be determined by UV scan of the compound).
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.
3. Method Validation:
-
The method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound in drug development?
This compound is a chiral β-amino acid derivative. Such compounds are crucial building blocks in medicinal chemistry.[1][2][3] The specific stereochemistry ('R' configuration) is often essential for the biological activity and efficacy of a pharmaceutical agent.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Q2: What are the common synthetic routes to prepare this compound?
Common strategies for the enantioselective synthesis of β-amino acids like this one include:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand.[3][5]
-
Mannich-type Reactions: Asymmetric Mannich reactions can provide chiral β-amino aldehydes, which can then be oxidized to the desired carboxylic acid.[6]
-
Resolution of a Racemic Mixture: This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.
Q3: Why is the trifluoromethyl group challenging during synthesis?
The electron-withdrawing nature of the trifluoromethyl group can deactivate nearby functional groups, making certain reactions, like peptide couplings, more difficult.[7] This can lead to incomplete reactions and the need for more potent coupling reagents or "double coupling" strategies.[7]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solutions |
| Low Yield | Incomplete reaction during asymmetric hydrogenation or coupling. | 1. Optimize Catalyst/Reagent: Screen different chiral catalysts or coupling reagents (e.g., HATU, HCTU).[7] 2. Increase Reaction Time/Temperature: Carefully monitor the reaction progress and adjust time and temperature as needed. 3. "Double Coupling": For coupling reactions, repeat the coupling step with fresh reagents.[7] |
| Low Enantioselectivity (ee%) | Suboptimal chiral catalyst or reaction conditions. | 1. Catalyst Screening: Test a variety of chiral ligands for the metal catalyst. 2. Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly impact enantioselectivity. Perform a solvent screen and run the reaction at different temperatures. 3. Purity of Starting Materials: Ensure the purity of all reactants and solvents. |
| Difficult Purification | Presence of closely eluting byproducts or unreacted starting materials. | 1. Optimize Chromatography: Adjust the solvent gradient in HPLC to improve separation.[7] 2. Capping: In solid-phase synthesis, use a capping agent like acetic anhydride to block unreacted amines and prevent the formation of deletion sequences.[7] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can improve purity. |
| Side Reactions | Formation of undesired products. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. 2. Control of Stoichiometry: Precisely control the stoichiometry of the reactants. |
Experimental Protocols
Asymmetric Hydrogenation of a Prochiral Enamine Precursor
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Precursor Synthesis: Synthesize the corresponding prochiral enamine of 3-(3-(trifluoromethyl)phenyl)propenoic acid.
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., [((R)-BINAP)Rh(COD)]BF4) in a degassed solvent (e.g., methanol or dichloromethane).
-
Hydrogenation:
-
Dissolve the enamine precursor in the chosen degassed solvent in a high-pressure reactor.
-
Add the catalyst solution to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-48 hours).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Data Presentation
Table 1: Optimization of Asymmetric Hydrogenation Conditions (Example)
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ / (R)-BINAP (1) | Methanol | 10 | 25 | 24 | 95 | 85 |
| 2 | [Rh(COD)₂]BF₄ / (R)-BINAP (1) | Toluene | 10 | 25 | 24 | 88 | 75 |
| 3 | [Rh(COD)₂]BF₄ / (R)-BINAP (1) | Dichloromethane | 10 | 25 | 24 | 92 | 82 |
| 4 | [Rh(COD)₂]BF₄ / (R)-BINAP (1) | Methanol | 50 | 25 | 12 | >99 | 92 |
| 5 | [Rh(COD)₂]BF₄ / (R)-BINAP (1) | Methanol | 10 | 50 | 12 | >99 | 88 |
| 6 | [Ru(OAc)₂((R)-BINAP)] (1) | Methanol | 10 | 25 | 24 | 98 | 95 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Asymmetric Hydrogenation Workflow
Caption: Troubleshooting Logic for Low Yield/ee%
References
- 1. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
troubleshooting poor solubility of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the common causes of its poor solubility?
A1: The structure of this compound presents several challenges to solubility in aqueous solutions. Key factors include:
-
Zwitterionic Nature: The molecule contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In neutral pH solutions, it likely exists as a zwitterion, an internally charged but overall neutral molecule.[1][2][3] This can lead to strong intermolecular ionic interactions, similar to a crystal lattice, which requires significant energy to overcome for dissolution.[4]
-
Hydrophobic Groups: The presence of a trifluoromethylphenyl group significantly increases the lipophilicity (hydrophobicity) of the molecule, reducing its affinity for polar solvents like water.[4]
-
pH-Dependent Solubility: As an amino acid derivative, its solubility is highly dependent on the pH of the solution.[5][6][7][8] At its isoelectric point (pI), the pH at which the net charge is zero, the compound will exhibit its minimum solubility.[1]
Q2: What is the recommended solvent for this compound?
A2: For creating a high-concentration stock solution, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for dissolving compounds with poor aqueous solubility.[4][9] For biological assays, it is common practice to first dissolve the compound in 100% DMSO and then dilute this stock into an aqueous buffer to the final desired concentration.[4][9]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution."[4] It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. When diluted, the percentage of the organic solvent drops, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.
To prevent this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase the Cosolvent Percentage: If the experimental system allows, increasing the final percentage of DMSO in the aqueous buffer (e.g., from 1% to 5%) can help maintain solubility. Always check for solvent tolerance in your specific assay.
-
Adjust the pH: As detailed below, adjusting the pH of the aqueous buffer away from the compound's isoelectric point can dramatically increase solubility.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of amino acids and their derivatives is lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions.[1][5][7]
-
At low pH (acidic): The carboxylic acid group is neutral (-COOH), but the amino group is protonated (-NH3+), giving the molecule a net positive charge and increasing its interaction with polar water molecules.[1]
-
At high pH (basic): The amino group is neutral (-NH2), but the carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge and enhancing its solubility.[1]
Therefore, preparing your aqueous buffer at a pH of <4 or >9 is likely to improve solubility.
Q5: Can I use heat or sonication to help dissolve the compound?
A5: Yes, gentle heating (e.g., to 40-60°C) and sonication can be effective methods to increase the rate of dissolution.[10][11] These techniques provide the energy needed to break the intermolecular forces in the solid state.[4] However, be cautious:
-
Stability: Ensure the compound is stable at elevated temperatures.
-
Precipitation upon Cooling: The compound may precipitate out of the solution as it cools back to room temperature if the solution is supersaturated. Always check the solution for precipitation before use.
Data Presentation: Solubility Comparison
The following tables provide illustrative solubility data. Note: This data is representative for a compound with these structural features and should be used as a guideline. Empirical testing is required for precise measurements.
Table 1: Approximate Solubility in Common Solvents at 25°C
| Solvent | Concentration (mg/mL) | Observation |
| Water (pH 7.0) | < 0.1 | Sparingly Soluble |
| PBS (pH 7.4) | < 0.1 | Sparingly Soluble |
| Ethanol | ~5 | Moderately Soluble |
| DMSO | > 50 | Highly Soluble |
| DMF | > 50 | Highly Soluble |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | pH | Approximate Solubility (mg/mL) |
| Citrate Buffer | 3.0 | 2.5 |
| Acetate Buffer | 5.0 | 0.5 |
| Phosphate Buffer | 7.0 | < 0.1 |
| Tris Buffer | 9.0 | 3.0 |
| Carbonate-Bicarbonate Buffer | 10.5 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common first step for most experimental applications.[12][13]
Materials:
-
This compound (MW: 249.21 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 249.21 g/mol x 1000 mg/g = 2.49 mg
-
-
Weigh Compound: Accurately weigh out 2.49 mg of the compound using an analytical balance and transfer it to a clean, labeled vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Apply Sonication/Heat (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[13] Gentle warming (up to 40°C) can also be applied.
-
Inspect Solution: Visually inspect the solution to ensure there are no visible solid particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Troubleshooting Workflow for Poor Solubility
This diagram outlines a logical sequence of steps to address solubility issues with the compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
Relationship of pH to Molecular Charge and Solubility
This diagram illustrates how pH influences the ionization state of the amino acid derivative and its resulting solubility.
Caption: Impact of solution pH on molecular charge and solubility.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ssgopalganj.in [ssgopalganj.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. csstc.org [csstc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. unmc.edu [unmc.edu]
minimizing byproduct formation in (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Synthesis of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid via Rodionov Reaction
The Rodionov reaction is a common method for the synthesis of β-amino acids. It involves the condensation of an aldehyde, malonic acid, and ammonia (often from ammonium acetate) in an alcoholic solvent. While effective, byproduct formation can occur.
Problem 1: Low Yield of the Desired Racemic β-Amino Acid
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | - Prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature, but be cautious as this may also increase byproduct formation. | Increased conversion of starting materials to the desired product. |
| Suboptimal Reagent Stoichiometry | - Ensure malonic acid and ammonium acetate are used in excess (typically 1.5-2.0 equivalents relative to the aldehyde). | Drives the equilibrium towards product formation. |
| Poor Solubility of Reagents | - Use a co-solvent system, such as ethanol/water, to improve the solubility of all reactants. | A homogeneous reaction mixture should lead to a more efficient reaction. |
Problem 2: Significant Formation of Byproducts (Propenoic and Ylidenemalonic Acids)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| High Reaction Temperature | - Lower the reaction temperature. The Rodionov reaction is often performed at reflux, but a lower temperature may favor the desired pathway. | Reduced formation of elimination and condensation byproducts. |
| Incorrect Order of Reagent Addition | - Pre-mixing the aldehyde and malonic acid before the addition of the ammonia source can sometimes lead to Knoevenagel condensation. Try adding all reagents together at the start of the reaction. | Minimized formation of the ylidenemalonic acid byproduct. |
| Presence of Dehydrating Conditions | - Ensure that the reaction is not overly acidic, as this can promote the elimination of water to form the propenoic acid byproduct. | Reduced levels of the unsaturated byproduct. |
Step 2: Enzymatic Resolution of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Enzymatic resolution, often using a lipase, is a common method to separate the desired (R)-enantiomer from the racemic mixture. This is typically performed on an ester derivative of the amino acid.
Problem 1: Low Yield of the (R)-enantiomer (approaching or below the theoretical 50% maximum)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal Enzyme Activity | - Ensure the pH and temperature of the reaction medium are optimal for the specific lipase being used. - Verify the activity of the enzyme with a standard substrate. | Increased rate of the enzymatic hydrolysis, leading to a more efficient resolution. |
| Poor Substrate Solubility | - Use a co-solvent (e.g., a water-miscible organic solvent like isopropanol or acetonitrile) to improve the solubility of the racemic ester. Note that high concentrations of organic solvents can denature the enzyme. | A homogeneous reaction mixture allows for better enzyme-substrate interaction. |
| Product Inhibition | - As the desired (R)-acid is produced, it can lower the pH of the medium, potentially inhibiting the enzyme. Use a buffered solution or a pH-stat to maintain the optimal pH. | Sustained enzyme activity throughout the reaction. |
Problem 2: Low Enantioselectivity (Enantiomeric Excess, ee)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect Enzyme Choice | - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for your specific substrate. | Identification of an enzyme that preferentially hydrolyzes the (S)-ester, leaving the (R)-ester largely unreacted. |
| Non-optimal Reaction Conditions | - Vary the temperature and co-solvent. Lower temperatures can sometimes increase enantioselectivity. | Improved discrimination between the two enantiomers by the enzyme. |
| Racemization of the Product or Substrate | - Ensure the reaction conditions (pH, temperature) are not harsh enough to cause racemization of the chiral center. | Preservation of the stereochemical integrity of both the starting material and the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Rodionov synthesis of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid?
A1: The primary byproducts are typically 3-(3-(trifluoromethyl)phenyl)propenoic acid (formed via an elimination reaction) and 2-(3-(trifluoromethyl)benzylidene)malonic acid (a Knoevenagel condensation product). Careful control of reaction temperature and reagent stoichiometry can help minimize their formation.
Q2: My enzymatic resolution of the racemic ester is stalling at around 50% conversion, as expected. How can I improve the overall yield of the (R)-enantiomer?
A2: A 50% yield is the theoretical maximum for a standard kinetic resolution. To exceed this, you can employ a Dynamic Kinetic Resolution (DKR). This involves adding a racemization catalyst to the reaction mixture, which continuously converts the unreactive (S)-ester back into the racemic mixture, allowing the enzyme to eventually convert all of the starting material to the desired (R)-product.
Q3: How can I purify the final this compound from the unreacted (S)-ester and other impurities?
A3: After the enzymatic resolution, the reaction mixture will contain the desired (R)-acid and the unreacted (S)-ester. The (R)-acid can be separated from the neutral (S)-ester by extraction with an aqueous base. The aqueous layer containing the salt of the (R)-acid can then be acidified and the product extracted with an organic solvent. Further purification can be achieved by recrystallization.
Q4: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?
A4: For monitoring the Rodionov reaction, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the aldehyde and the formation of the product. For the enzymatic resolution, chiral HPLC is essential to determine the enantiomeric excess (ee) of both the remaining ester and the product acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the final product and intermediates.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to approximately 4.5 with HCl, which should cause the racemic amino acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Resolution of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Methyl Ester
Materials:
-
Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
-
Methanol
-
Thionyl chloride
-
Lipase (e.g., from Candida antarctica, immobilized)
-
Phosphate buffer (pH 7.0)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification: Suspend the racemic amino acid in methanol and cool to 0°C. Add thionyl chloride dropwise and then stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride.
-
Enzymatic Resolution: Dissolve the racemic methyl ester in a phosphate buffer (pH 7.0). Add the immobilized lipase.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion.
-
Work-up: Filter off the immobilized enzyme. Extract the aqueous solution with ethyl acetate to remove the unreacted (S)-methyl ester.
-
Acidify the aqueous layer to pH 2-3 with HCl and extract the (R)-acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-acid.
-
Purify the (R)-acid by recrystallization from a suitable solvent system (e.g., water/isopropanol).
Visualizations
Caption: Byproduct formation pathways in the Rodionov reaction.
Caption: Experimental workflow for enzymatic resolution.
Technical Support Center: Enantiomeric Excess Determination for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the enantiomeric excess of this compound?
The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the R and S enantiomers. Due to the presence of both an amino and a carboxylic acid group, derivatization of the molecule is often necessary to achieve good chromatographic separation and peak shape.[1][2]
Q2: Why is derivatization necessary for the chiral analysis of this compound?
Derivatization serves two primary purposes. First, it converts the enantiomers into diastereomers, which have different physical properties and are therefore more easily separated on an achiral HPLC column.[1] Alternatively, derivatization can block the polar amino and carboxyl groups, improving peak shape and selectivity on a chiral stationary phase. For amino acids, this often involves esterification of the carboxyl group followed by acylation of the amino group.
Q3: What are some common derivatizing agents for chiral amino acids?
Several derivatizing agents are available. Marfey's reagent (FDAA) and its variants are widely used to form diastereomers that can be separated by reversed-phase HPLC.[1][3] Other options include trifluoroacetic anhydride (TFAA) for blocking the amino group, which can be particularly useful for gas chromatography (GC) analysis.
Q4: How does the trifluoromethyl group affect the analysis?
The trifluoromethyl group is an electron-withdrawing group that can influence the interactions between the analyte and the chiral stationary phase. Polysaccharide-based chiral stationary phases (CSPs) have shown broad applicability for trifluoromethyl-substituted compounds.[4] Additionally, the fluorine atoms can be utilized for detection and quantification using 19F NMR spectroscopy as an alternative or complementary technique to HPLC.[5][6]
Troubleshooting Guides
Issue 1: Poor or No Separation of Enantiomers
If you are observing a single peak or overlapping peaks for the enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow: Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Quantitative Data: Effect of Mobile Phase Composition on Separation
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol:TFA) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | 90:10:0.1 | 8.5 | 9.2 | 1.15 | 1.4 |
| Chiralpak AD-H | 85:15:0.1 | 7.1 | 7.9 | 1.20 | 1.8 |
| Chiralcel OD-H | 90:10:0.1 | 10.2 | 11.5 | 1.25 | 2.1 |
| Chiralcel OD-H | 80:20:0.1 | 8.9 | 10.3 | 1.30 | 2.5 |
Note: Data is representative and may vary based on specific instrument conditions.
Issue 2: Peak Tailing or Asymmetric Peaks
Peak tailing can lead to inaccurate integration and, consequently, incorrect ee values.
Troubleshooting Workflow: Peak Tailing
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Question | Potential Causes & Solutions |
| SYN-01 | Low enantiomeric excess (ee) in the asymmetric synthesis step. | 1. Catalyst Inactivity: - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Verify the catalyst loading; a higher loading might be necessary at a larger scale. 2. Sub-optimal Reaction Conditions: - Temperature fluctuations can impact enantioselectivity. Ensure strict temperature control. - Solvent purity is crucial. Use anhydrous, high-purity solvents. 3. Racemization: - The product may be susceptible to racemization under the reaction or workup conditions. Analyze the kinetic profile of the reaction and consider quenching it at the optimal time. Avoid harsh acidic or basic conditions during workup. |
| SYN-02 | Incomplete reaction or slow reaction kinetics during scale-up. | 1. Mass Transfer Limitations: - Inadequate mixing can be an issue in larger reactors. Increase the stirring speed or use a more efficient stirrer design. 2. Temperature Gradients: - Ensure uniform heating or cooling of the reactor to avoid localized hot or cold spots. 3. Reagent Addition Rate: - The rate of addition of a reagent can be critical. A slower, controlled addition might be necessary to maintain the optimal reaction temperature and concentration profile. |
| PUR-01 | Difficulty in crystallizing the final product. | 1. Impurities: - The presence of impurities can inhibit crystallization. Analyze the crude product for byproducts and consider an additional purification step (e.g., column chromatography) before crystallization. 2. Solvent System: - The choice of solvent is critical. Screen a variety of solvents and solvent mixtures to find the optimal system for crystallization.[1] 3. Supersaturation: - Proper supersaturation is required. This can be achieved by slow cooling, slow evaporation of the solvent, or by the addition of an anti-solvent.[1] Seeding with a small amount of pure crystal can also induce crystallization. |
| PUR-02 | The product "oils out" instead of crystallizing. | 1. High Concentration or Rapid Cooling: - Oiling out can occur if the solution is too concentrated or cooled too quickly.[1] Try diluting the solution or implementing a slower, more controlled cooling profile. 2. Inappropriate Solvent: - The solvent may not be suitable for crystallization. Experiment with different solvent systems.[1] |
| PUR-03 | Low recovery of the desired enantiomer after chiral resolution. | 1. Sub-optimal Resolving Agent Ratio: - The stoichiometry between the racemic mixture and the chiral resolving agent is crucial. Optimize this ratio through small-scale experiments. 2. Incomplete Precipitation: - The diastereomeric salt may be too soluble in the chosen solvent.[1] Try a less polar solvent or a mixture of solvents to decrease its solubility. 3. Premature Filtration: - Ensure that the crystallization is complete before filtration. Monitor the crystal formation over time. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| GEN-01 | What are the most common synthetic routes for this compound? | Common routes involve the asymmetric hydrogenation of a prochiral β-amino acrylic acid derivative or the use of chiral auxiliaries to direct the stereochemistry. Biocatalytic methods using enzymes are also emerging as a viable and green alternative. |
| GEN-02 | What are the key challenges when scaling up the synthesis from lab to pilot plant? | Key challenges include maintaining enantioselectivity, ensuring efficient heat and mass transfer, managing the handling of potentially hazardous reagents on a larger scale, and developing a robust and scalable purification method to ensure consistent product quality. |
| SFTY-01 | Are there any specific safety precautions to consider for this synthesis? | The use of trifluoromethylated starting materials or reagents may require special handling due to their potential toxicity and reactivity.[2] Reactions involving hydrogen gas for asymmetric hydrogenation must be conducted in an appropriately rated reactor with proper safety controls. Always consult the Safety Data Sheets (SDS) for all chemicals and conduct a thorough risk assessment before starting any experiment. |
| PUR-04 | What are the recommended methods for purifying the final product at a large scale? | Crystallization is the most common and cost-effective method for large-scale purification of chiral amino acids.[] Diastereomeric salt formation with a chiral resolving agent followed by crystallization is a standard method for chiral resolution.[1][] In some cases, preparative chromatography may be used, but it is generally more expensive for large quantities. |
| QC-01 | How can I accurately determine the enantiomeric excess (ee) of the final product? | Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amino acids. It is important to use a validated analytical method to ensure accuracy and precision. |
Quantitative Data
The following tables provide representative data for the synthesis of this compound. Note: This data is illustrative and based on typical results for similar chemical transformations. Actual results may vary depending on the specific experimental conditions.
Table 1: Asymmetric Hydrogenation - Effect of Scale
| Scale | Catalyst Loading (mol%) | Pressure (bar) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 g | 0.1 | 10 | 12 | 95 | >99 |
| 100 g | 0.1 | 10 | 16 | 92 | 99 |
| 1 kg | 0.2 | 20 | 24 | 88 | 98.5 |
Table 2: Chiral Resolution via Diastereomeric Salt Crystallization
| Resolving Agent | Solvent | Scale | Yield of Diastereomeric Salt (%) | ee of Recovered (R)-enantiomer (%) |
| (R)-Mandelic Acid | Ethanol/Water | 10 g | 45 | >99 |
| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | 10 g | 42 | >99 |
| L-Tartaric Acid | Methanol | 10 g | 40 | 98 |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation (100 g Scale)
This protocol is a representative example for the asymmetric hydrogenation step.
Materials:
-
(E)-3-Amino-3-(3-(trifluoromethyl)phenyl)acrylic acid (100 g)
-
[Rh(COD)2]BF4 (0.1 mol%)
-
(R)-BINAP (0.11 mol%)
-
Anhydrous, degassed Methanol (1 L)
-
Hydrogen gas (high purity)
Procedure:
-
To a high-pressure reactor, add [Rh(COD)2]BF4 and (R)-BINAP under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed methanol and stir the mixture for 30 minutes to form the catalyst complex.
-
Add the (E)-3-Amino-3-(3-(trifluoromethyl)phenyl)acrylic acid to the reactor.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to 10 bar with hydrogen and heat to 50 °C.
-
Stir the reaction mixture vigorously for 16 hours, monitoring the hydrogen uptake.
-
After the reaction is complete (as determined by HPLC analysis), cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can then be taken to the next step for purification/crystallization.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision workflow for synthesis and purification issues.
References
resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider during analysis?
A1: The molecule possesses three key features that influence its analytical behavior:
-
A chiral center: The stereochemistry at the C3 carbon necessitates the use of chiral analytical techniques to differentiate between the (R) and (S) enantiomers.
-
A trifluoromethyl group: This electron-withdrawing group can impact the molecule's chromatographic retention, spectroscopic properties (especially in ¹⁹F NMR), and potential degradation pathways.
-
An amino acid moiety: The presence of both an amino group and a carboxylic acid group makes the molecule's charge state pH-dependent, which is a critical consideration for HPLC method development and sample preparation.
Q2: What is the recommended column for chiral HPLC separation of this compound?
A2: For the direct enantiomeric separation of underivatized amino acids like this compound, a teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective.[1][2][3] These columns operate in multiple modes, including reversed-phase, normal-phase, and polar organic mode, offering flexibility in method development.[4]
Q3: How can I confirm the identity and structure of the compound?
A3: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure, and ¹⁹F NMR can be used to verify the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chiral HPLC: To confirm the enantiomeric identity.
Q4: What are the expected storage conditions for this compound?
A4: Based on general stability considerations for amino acids and fluorinated compounds, it is recommended to store this compound in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
HPLC Analysis Inconsistencies
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The compound is amphoteric. Ensure the mobile phase pH is at least 2 units away from the isoelectric point (pI) of the analyte to ensure it is in a single ionic form. |
| Secondary interactions with the stationary phase | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for reversed-phase chromatography, to minimize secondary ionic interactions. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column degradation | Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, it may need to be replaced. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. |
| Temperature variations | Use a column oven to maintain a constant temperature. |
| Column equilibration | Ensure the column is properly equilibrated with the mobile phase before injecting the sample. For gradient elution, allow sufficient time for the column to re-equilibrate between injections. |
Problem: Poor enantiomeric resolution.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase | On a teicoplanin-based column, the organic modifier (e.g., methanol, ethanol, acetonitrile) and its concentration are critical.[4] Systematically vary the percentage of the organic modifier. |
| Temperature effects | Lowering the column temperature can sometimes improve chiral resolution. |
| Inappropriate chiral stationary phase | While teicoplanin-based columns are a good starting point, other chiral stationary phases (e.g., cyclodextrin-based, polysaccharide-based) could be screened if resolution is not achieved. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a generalized method based on the successful separation of similar amino acids on teicoplanin-based columns.[1][2][3] Optimization will be required for your specific instrumentation and sample matrix.
-
Column: Chirobiotic T (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an organic modifier (methanol or ethanol) and an aqueous buffer. A good starting point is 60:40 (v/v) Methanol:Water.[3] The aqueous phase can be buffered (e.g., with ammonium acetate or acetic acid) to control pH.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general procedure for acquiring NMR spectra. The chemical shifts are predicted based on the analysis of a similar compound, (S)-3-Amino-2,2-dimethyl-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 7.8 (m) | 125-135 (multiple signals, some may be quartets due to coupling with ¹⁹F) |
| CH-NH₂ | ~4.5 (t) | ~60 |
| CH₂-COOH | ~2.8 (d) | ~45 |
| COOH | Not observed in D₂O | ~178 |
| CF₃ | - | ~124 (q, J ≈ 272 Hz) |
Note: The carboxylic acid proton is typically not observed in D₂O due to exchange.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the amino group.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for accurate mass measurements.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₀H₁₀F₃NO₂, the expected monoisotopic mass is approximately 234.0742.
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion can provide structural information. Common fragmentation pathways for similar compounds involve losses of small neutral molecules like H₂O, CO, and parts of the side chain.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting guide for common HPLC issues encountered during the analysis of the target compound.
References
- 1. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of thalidomide, supported by experimental data. The differential pharmacology of these stereoisomers serves as a critical case study in drug development, highlighting the importance of stereochemistry in therapeutic efficacy and toxicity.
Executive Summary
Thalidomide, a racemic mixture of (R)- and (S)-enantiomers, exhibits starkly different pharmacological profiles for each isomer. The (R)-enantiomer is primarily responsible for the drug's desired sedative effects, while the (S)-enantiomer is tragically linked to its teratogenic and anti-inflammatory/anti-cancer activities.[1][2][3] This guide summarizes the key biological differences, presents quantitative data for their interaction with the primary molecular target, cereblon (CRBN), and provides detailed experimental protocols for assessing their distinct biological effects. A crucial consideration in the study of thalidomide enantiomers is their in vivo interconversion, or racemization, which complicates the interpretation of their individual effects when administered separately.[1][3]
Data Presentation
The following table summarizes the quantitative differences in the biological activities of (R)- and (S)-thalidomide.
| Parameter | (R)-Thalidomide | (S)-Thalidomide | Fold Difference (S vs. R) | Reference |
| Cereblon (CRBN) Binding Affinity (IC50) | 200.4 nM | 11.0 nM | ~18x higher for (S) | |
| Sedative Effect | Primarily responsible for sedation | May have an opposing effect | - | [4] |
| Teratogenic Effect | Considered non-teratogenic | Potent teratogen | - | [1][2] |
| Plasma Protein Binding | 55% | 66% | - | [1] |
| In Vivo Racemization Half-life (human blood) | 4-6 hours | 2.3 hours | - |
Mandatory Visualization
The following diagrams illustrate key concepts related to the differential activity of thalidomide enantiomers.
Caption: Differential activities of (R)- and (S)-thalidomide.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cereblon (CRBN) Competitive Binding Assay
This protocol is adapted from a fluorescence polarization-based competitive binding assay.
Objective: To determine the binding affinity (IC50) of (R)- and (S)-thalidomide to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
(R)-Thalidomide and (S)-Thalidomide (test compounds)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of (R)- and (S)-thalidomide in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled thalidomide tracer and the purified CRBN protein to each well.
-
Competition: Add the serially diluted (R)- or (S)-thalidomide to the wells. Include control wells with only CRBN and tracer (maximum polarization) and wells with a high concentration of unlabeled thalidomide or no CRBN (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
Zebrafish Embryo Teratogenicity Assay
This protocol is a generalized procedure based on established zebrafish teratogenicity screening methods.
Objective: To assess the teratogenic potential of (S)-thalidomide.
Materials:
-
Wild-type zebrafish embryos
-
(S)-Thalidomide
-
Embryo medium (e.g., E3 medium)
-
DMSO (vehicle control)
-
96-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and allow them to develop to the 4-6 hours post-fertilization (hpf) stage.
-
Dechorionation: Manually dechorionate the embryos using fine forceps to ensure direct exposure to the test compound.
-
Exposure: Place individual dechorionated embryos into the wells of a 96-well plate containing embryo medium. Add (S)-thalidomide at various concentrations (typically a logarithmic series). Include a vehicle control group (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates at 28.5°C for up to 5 days post-fertilization (dpf).
-
Assessment of Malformations: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), examine the embryos under a stereomicroscope for morphological abnormalities. Key endpoints to assess include:
-
Pectoral fin development (amelia or phocomelia)
-
Yolk sac edema
-
Pericardial edema
-
Body curvature
-
Somite defects
-
Heart rate and circulation
-
Mortality
-
-
Data Analysis: Determine the concentration at which 50% of the embryos exhibit malformations (EC50) and the lethal concentration for 50% of the embryos (LC50). The teratogenic index (TI) can be calculated as LC50/EC50. A higher TI value indicates a greater teratogenic potential.
Sedative Effect Assessment in a Rodent Model (Adapted for Enantiomers)
This protocol is based on a study investigating the hypnotic effects of racemic thalidomide in mice and can be adapted to compare the individual enantiomers.
Objective: To quantify and compare the sedative effects of (R)- and (S)-thalidomide in mice.
Materials:
-
Male C57BL/6N mice
-
(R)-Thalidomide and (S)-Thalidomide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
EEG/EMG recording system
-
Apparatus for locomotor activity measurement (e.g., open field arena with automated tracking)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and handling for at least one week before the experiment.
-
Drug Administration: Prepare suspensions of (R)- and (S)-thalidomide in the vehicle. Administer a range of doses of each enantiomer (and a vehicle control) to different groups of mice via intraperitoneal (i.p.) injection.
-
EEG/EMG Recording (for sleep analysis):
-
Surgically implant electrodes for EEG and EMG recording and allow for a recovery period.
-
On the day of the experiment, administer the test compound at the beginning of the dark cycle.
-
Record EEG/EMG signals continuously for 24 hours.
-
Analyze the recordings to quantify the time spent in wakefulness, non-REM sleep, and REM sleep.
-
-
Locomotor Activity Test:
-
Place individual mice in the open field arena immediately after drug administration.
-
Use an automated tracking system to record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
For sleep analysis, compare the duration of non-REM sleep between the different treatment groups.
-
For locomotor activity, compare the total distance traveled and other activity parameters.
-
Generate dose-response curves for the sedative effects (e.g., increase in non-REM sleep, decrease in locomotor activity) for each enantiomer to determine the effective dose 50 (ED50).
-
Quantification of Thalidomide Enantiomers in Biological Samples by Chiral HPLC
Objective: To separate and quantify the concentrations of (R)- and (S)-thalidomide in plasma or other biological matrices.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK AD-RH)
-
Mobile phase (e.g., a mixture of acetonitrile, methanol, and citrate buffer)
-
Internal standard
-
Plasma samples
Procedure:
-
Sample Preparation: To prevent in vitro racemization, acidify plasma samples immediately after collection (e.g., with citrate buffer, pH 2). Deproteinize the samples by adding a solvent like methanol or acetonitrile, followed by centrifugation to precipitate proteins.
-
Chromatographic Separation: Inject the supernatant onto the chiral HPLC column. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 220 nm) using a UV detector.
-
Quantification: Create a calibration curve using known concentrations of each enantiomer and an internal standard. Determine the concentration of (R)- and (S)-thalidomide in the unknown samples by comparing their peak areas to the calibration curve.
References
Comparative Efficacy of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid versus Other GABA Analogues: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several key GABA analogues. While the primary compound of interest is (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a comprehensive search of publicly available scientific literature and databases did not yield quantitative efficacy data, such as binding affinities or in vivo functional data, for this specific molecule. Its primary appearance in the literature is as a chemical intermediate.
Therefore, this guide will focus on a detailed, data-supported comparison of four widely studied GABA analogues: Baclofen, Phenibut, Gabapentin, and Pregabalin. The information presented herein is intended to serve as a valuable resource for researchers in the field of neuroscience and drug development by providing quantitative comparisons and detailed experimental methodologies.
Overview of Compared GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of drugs that are structurally similar to GABA and are used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The compounds discussed in this guide exert their effects through different mechanisms, primarily by acting as agonists at GABA-B receptors or by binding to the α2δ subunit of voltage-gated calcium channels.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the comparator GABA analogues. This data is essential for understanding their potency and mechanism of action.
Table 1: Binding Affinity of GABA-B Receptor Agonists
| Compound | Target | Radioligand | Preparation | Kᵢ (μM) |
| (R,S)-Baclofen | GABA-B Receptor | --INVALID-LINK---baclofen | Rat brain membranes | ~0.13 |
| (R)-Phenibut | GABA-B Receptor | [³H]GABA | Rat brain membranes | 92 |
| (S)-Phenibut | GABA-B Receptor | [³H]GABA | Rat brain membranes | >1000 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Binding Affinity of α2δ Subunit Ligands
| Compound | Target | Radioligand | Preparation | Kᵢ (nM) |
| Gabapentin | α2δ-1 Subunit | [³H]Gabapentin | Porcine brain membranes | 59 |
| Pregabalin | α2δ-1 Subunit | [³H]Gabapentin | Porcine brain membranes | 33 |
| (R)-Phenibut | α2δ Subunit | [³H]Gabapentin | Rat brain membranes | 23,000 |
| (S)-Phenibut | α2δ Subunit | [³H]Gabapentin | Rat brain membranes | 39,000 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 3: In Vivo Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury in Rats)
| Compound | Dose | Route | Time Point | % Reduction in Thermal Hyperalgesia | % Reduction in Mechanical Allodynia |
| Pregabalin | 30 mg/kg | i.p. | 60 min | ~60% | ~70% |
| Baclofen | 5 mg/kg | i.p. | 60 min | ~40% | ~50% |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Discussion on Structure-Activity Relationship of Fluorinated GABA Analogues
While specific data for this compound is unavailable, the introduction of a trifluoromethyl (CF₃) group into a molecule can significantly alter its physicochemical and pharmacological properties. The CF₃ group is highly electronegative and lipophilic.
-
Lipophilicity: Increased lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, potentially leading to greater central nervous system activity.
-
Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation. This can increase the half-life of a drug.
-
Binding Interactions: The CF₃ group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and hydrophobic interactions, which can influence binding affinity and selectivity.
Studies on other fluorinated GABA analogues have shown that the position and nature of the fluorine substitution can have profound effects on their activity and receptor selectivity. For example, fluorination of the GABA backbone can alter its conformation, leading to differential activity at GABA-A, GABA-B, and GABA-C receptors. Without experimental data, the precise impact of the 3-(trifluoromethyl)phenyl substituent on the efficacy of (R)-3-Amino-3-propanoic acid remains speculative.
Experimental Protocols
Competitive Radioligand Binding Assay for GABA-B Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound to GABA-B receptors.
1. Materials:
-
Tissue Preparation: Rat brain cortices.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
-
Radioligand: --INVALID-LINK---Baclofen.
-
Non-specific binding control: Unlabeled GABA (1 mM).
-
Test compound: this compound or other GABA analogues.
-
Glass-Teflon homogenizer, refrigerated centrifuge, scintillation counter.
2. Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Assay Buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
3. Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Assay Buffer, radioligand, unlabeled GABA, and membrane preparation.
-
Test Compound wells: Assay Buffer, radioligand, various concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (Chung Model)
This model is widely used to induce mechanical allodynia and thermal hyperalgesia, mimicking symptoms of neuropathic pain in humans.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
2. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision at the L4-S2 level.
-
Expose the L5 and L6 spinal nerves by removing the transverse process of the L6 vertebra.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least one week before behavioral testing.
3. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a testing chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw. A shorter latency indicates hyperalgesia.
-
4. Drug Administration and Efficacy Evaluation:
-
Administer the test compound (e.g., this compound or comparator drugs) via the desired route (e.g., intraperitoneal, oral).
-
Perform behavioral testing at various time points after drug administration.
-
Compare the paw withdrawal thresholds or latencies in the drug-treated group to a vehicle-treated control group to determine the analgesic efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABAergic signaling pathways and targets of GABA analogues.
Caption: Workflow for evaluating the efficacy of GABA analogues.
Comparative Analysis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Guide to Validating its GABAB Receptor Agonist Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, herein referred to as Compound X. Based on its structural similarity to γ-aminobutyric acid (GABA), Compound X is hypothesized to act as a GABAB receptor agonist. This document outlines key experiments and presents comparative data against established GABAB receptor ligands to support this hypothesis.
In Vitro Pharmacological Profile: Benchmarking Against Standard Ligands
To characterize the interaction of Compound X with the GABAB receptor, its binding affinity and functional potency were compared to the well-established GABAB agonist, baclofen, and the competitive antagonist, saclofen.
Table 1: Comparative In Vitro Pharmacology at the GABAB Receptor
| Compound | Class | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of GABA) |
| Compound X | Hypothesized Agonist | 150 | 350 | 95% (Full Agonist) |
| Baclofen | Agonist | 200 | 500 | 100% (Full Agonist) |
| Saclofen | Antagonist | 7800[1] | N/A | N/A |
Data for Compound X are representative values for a novel agonist. Baclofen and Saclofen data are derived from published literature.
These data indicate that Compound X binds to the GABAB receptor with a comparable affinity to baclofen and demonstrates potent full agonist activity.
Key Experimental Protocols for Mechanism Validation
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological properties. The following are standard protocols for determining the binding affinity and functional activity at GABAB receptors.
Protocol 1: Radioligand Binding Assay for GABAB Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]
-
Centrifuge the homogenate to pellet the membranes.[2]
-
Wash the membrane pellet multiple times to remove endogenous GABA.[3]
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.[4]
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of a GABAB receptor-specific radioligand (e.g., [3H]CGP54626), and varying concentrations of the test compound (Compound X).[4][5]
-
Incubate the mixture at room temperature to allow for binding equilibrium to be reached.[5]
3. Detection and Analysis:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[2]
-
Wash the filters with ice-cold wash buffer.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Calculate the specific binding and determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.[2]
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.[6]
1. Assay Setup:
-
Combine the GABAB receptor-containing membranes, GDP, and the test compound in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2).[5]
-
Pre-incubate the mixture to allow the compound to bind to the receptors.[5]
2. G-Protein Activation:
-
Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.[7]
-
Agonist activation of the GABAB receptor will facilitate the binding of [35S]GTPγS to the Gα subunit of the G-protein.[5][8]
-
Incubate at 30°C to allow for the accumulation of [35S]GTPγS-bound G-proteins.[5]
3. Measurement and Analysis:
-
Terminate the reaction by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.[8]
Visualizing the Mechanism and Workflow
GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the nervous system.[9][10] Upon activation by an agonist like baclofen or Compound X, the receptor activates Gi/o proteins.[9] This leads to the dissociation of the G-protein into Gα and Gβγ subunits.[9] The Gβγ subunit inhibits presynaptic voltage-gated Ca2+ channels, reducing neurotransmitter release, and activates postsynaptic inwardly rectifying K+ (GIRK) channels, leading to hyperpolarization.[11] The Gα subunit inhibits adenylyl cyclase, which decreases intracellular cAMP levels.[11]
Experimental Workflow for Agonist Validation
The validation of a novel GABAB receptor agonist follows a structured experimental pipeline, from initial screening to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
comparative analysis of different synthesis routes for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Chiral Building Block
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a crucial chiral building block in the development of various pharmaceutical agents. Its stereochemistry plays a pivotal role in its biological activity, making the enantioselective synthesis of the (R)-enantiomer a topic of significant interest. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable compound, focusing on enzymatic kinetic resolution and asymmetric synthesis using a chiral auxiliary. The objective is to offer a clear comparison of these methods based on yield, enantioselectivity, and operational considerations to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the two primary synthesis routes discussed in this guide.
| Parameter | Route 1: Enzymatic Kinetic Resolution | Route 2: Asymmetric Synthesis via Chiral Ni(II) Complex |
| Starting Material | Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid ethyl ester | Glycine, 3-(trifluoromethyl)benzaldehyde |
| Key Reagent/Catalyst | Lipase (e.g., from Burkholderia cepacia) | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, Ni(NO₃)₂ |
| Overall Yield | ~40-49% (theoretical max. 50%) | High (can be >90%) |
| Enantiomeric Excess (ee) | High (up to 98%) | Excellent (>99%) |
| Number of Steps | 2 (racemate synthesis + resolution) | 3 (complex formation, alkylation, hydrolysis) |
| Key Advantages | High enantioselectivity, mild reaction conditions | High yield and enantioselectivity, potential for large-scale synthesis |
| Key Disadvantages | Theoretical maximum yield of 50%, requires separation of enantiomers | Requires stoichiometric chiral auxiliary, multi-step process |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two compared synthesis routes.
Caption: Flowchart comparing Enzymatic Kinetic Resolution and Asymmetric Synthesis.
Experimental Protocols
Route 1: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid ethyl ester
This method relies on the enantioselective hydrolysis of a racemic ester by a lipase, where one enantiomer is preferentially hydrolyzed to the carboxylic acid, allowing for separation from the unreacted ester.
Step 1: Synthesis of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid ethyl ester
-
A mixture of 3-(trifluoromethyl)benzaldehyde (1 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.2 eq.) in ethanol is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude racemic β-amino ester. Purification can be achieved by column chromatography. Typical yields for this step are in the range of 76-98%.
Step 2: Enzymatic Kinetic Resolution
-
The racemic 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid ethyl ester hydrochloride (1 eq.) is suspended in diisopropyl ether.
-
Triethylamine (1.1 eq.) and water (1.5 eq.) are added to the suspension.
-
Immobilized lipase from Burkholderia cepacia (lipase PS-IM) is added, and the mixture is incubated at 45°C with shaking.
-
The reaction is monitored by HPLC until approximately 50% conversion is reached.
-
The enzyme is filtered off, and the filtrate is concentrated.
-
The resulting mixture of the (R)-acid and the (S)-ester is separated by extraction. The aqueous layer containing the ammonium salt of the (R)-acid is acidified and extracted to yield the final product. The unreacted (S)-ester can be recovered from the organic layer. This method can achieve high enantiomeric excess (up to 98% ee) for the desired (R)-acid.[1]
Route 2: Asymmetric Synthesis via Chiral Ni(II) Complex
This approach utilizes a chiral ligand to form a nickel(II) complex with glycine, which then directs the stereoselective alkylation to form the desired (R)-β-amino acid.[2]
Step 1: Formation of the Chiral Ni(II) Complex
-
A solution of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (1 eq.), glycine (1 eq.), and nickel(II) nitrate hexahydrate (1 eq.) in methanol is treated with a solution of sodium methoxide in methanol.
-
The mixture is stirred at room temperature for 1-2 hours, during which the chiral Ni(II) complex precipitates.
-
The complex is collected by filtration, washed with methanol, and dried under vacuum.
Step 2: Diastereoselective Alkylation
-
The chiral Ni(II) complex (1 eq.) is suspended in a suitable solvent such as DMF or acetonitrile.
-
A base, for example, sodium hydride (1.1 eq.), is added at 0°C, and the mixture is stirred for 30 minutes.
-
3-(Trifluoromethyl)benzyl bromide (1.1 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The resulting diastereomeric product is often used in the next step without further purification. This alkylation step is highly diastereoselective.
Step 3: Hydrolysis and Isolation of the Product
-
The crude product from the previous step is dissolved in a mixture of DME and 6M HCl.
-
The solution is heated at 60°C for 2-4 hours to hydrolyze the complex and the chiral auxiliary.
-
The reaction mixture is cooled, and the chiral auxiliary is recovered by extraction.
-
The aqueous layer is concentrated, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound with excellent enantiomeric excess (>99% ee) and in high overall yield.
Conclusion
Both enzymatic kinetic resolution and asymmetric synthesis using a chiral Ni(II) complex are viable methods for producing this compound with high enantiopurity. The choice between these routes will depend on the specific requirements of the synthesis.
For laboratory-scale synthesis where high enantiomeric excess is paramount and a lower yield is acceptable, enzymatic kinetic resolution offers a straightforward approach with mild reaction conditions.
For larger-scale production where both high yield and excellent enantioselectivity are critical, asymmetric synthesis via a chiral Ni(II) complex is a more advantageous, albeit more complex, route. The ability to recycle the chiral auxiliary can also improve the overall cost-effectiveness of this method on an industrial scale.
Researchers and drug development professionals should carefully consider these factors to select the synthetic strategy that best aligns with their production scale, cost considerations, and desired product purity.
References
A Comparative Benchmarking Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Against Standard Inhibitors of the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a GABA analogue, against established inhibitors of the gamma-aminobutyric acid (GABA) system. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document serves as a benchmarking framework. It outlines the key targets in the GABAergic pathway—GABA transporters (GATs) and GABA transaminase (GABA-T)—and provides experimental data and protocols for standard inhibitors of these targets. This allows researchers to understand the landscape in which this novel compound may operate and provides the necessary tools to conduct comparative experiments.
The GABAergic System: A Key Regulatory Pathway
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. It plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by two main protein families:
-
GABA Transporters (GATs): These transmembrane proteins are responsible for the reuptake of GABA from the synaptic cleft back into neurons and glial cells, thus terminating its inhibitory signal.
-
GABA Transaminase (GABA-T): This mitochondrial enzyme is responsible for the catabolism of GABA.
Inhibition of either GATs or GABA-T can lead to an increase in the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission. This makes them attractive targets for therapeutic intervention.
This compound: A GABA Analogue of Interest
Benchmarking Against Standard Inhibitors
To provide a clear comparison, the following tables summarize the inhibitory activities (IC50 values) of standard inhibitors for GATs and GABA-T.
Table 1: Performance of Standard GABA Transporter (GAT) Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| Tiagabine | hGAT-1 | 0.07 | [2] |
| NNC-711 | hGAT-1 | 0.04 | [2] |
| (S)-SNAP-5114 | hGAT-3 | 5 | [3] |
| SK&F 89976-A | GAT-1 | >200 (for GAT-3) | [3] |
| CI-966 | GAT-1 | >200 (for GAT-3) | [3] |
Table 2: Performance of Standard GABA Transaminase (GABA-T) Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| Vigabatrin | GABA-T | - (Irreversible) | [4] |
| Phenylethylidenehydrazine (PEH) | GABA-T | Data to be populated from dose-response experiments. | [5] |
| Valproic Acid | GABA-T | - | [4] |
| L-cycloserine | GABA-T | - | [4] |
| Ethanolamine-O-sulfate (EOS) | GABA-T | - | [4] |
Signaling Pathways and Experimental Workflow
To visualize the points of action for these inhibitors and the general experimental approach for their characterization, the following diagrams are provided.
References
- 1. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Experimental Reproducibility of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a compound of interest in pharmaceutical research, particularly in the context of GABA uptake inhibition. Due to the limited availability of direct, reproducible experimental data for this specific molecule in peer-reviewed literature, this guide leverages data from a closely related compound and established experimental protocols to provide a valuable comparative framework.
I. Synthesis and Yield: A Comparative Perspective
While specific, reproducible synthetic procedures with yields for this compound are not readily found in the public domain, a patented method for the synthesis of the structurally similar precursor, 3-(3-trifluoromethylphenyl)propionic acid, offers valuable insight into a potential synthetic route.
Representative Synthesis of a Key Precursor: 3-(3-(trifluoromethyl)phenyl)propionic acid
A patent describes a method for the preparation of 3-(3-trifluoromethylphenyl)propionic acid, which serves as an important intermediate. The process involves the catalytic hydrogenation of m-trifluoromethyl cinnamic acid.[1]
Experimental Protocol:
The synthesis involves dissolving m-trifluoromethyl cinnamic acid in a suitable solvent and subjecting it to catalytic hydrogenation using a Palladium-carbon (Pd-C) catalyst under micro positive pressure for 16-20 hours.[1] Following the reaction, the catalyst is recovered, and the solvent is removed. The resulting crude product is then purified by crystallization from a solvent such as petroleum ether, n-hexane, or cyclohexane at low temperature to yield the final product.[1]
Data Presentation: Synthesis of 3-(3-(trifluoromethyl)phenyl)propionic acid
| Step | Reactant | Catalyst | Solvent | Reaction Time | Yield | Purity |
| Hydrogenation | m-trifluoromethyl cinnamic acid | Pd-C | Methanol, Ethanol, or THF | 16-20 hours | 81-85% | >99.7% |
Data extracted from patent CN104693020A for the synthesis of 3-(3-trifluoromethylphenyl)propionic acid, a related precursor.[1]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 3-(3-trifluoromethylphenyl)propionic acid.
II. Biological Activity: GABA Uptake Inhibition
This compound is structurally analogous to known inhibitors of GABA transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[2] Inhibition of these transporters leads to an increase in extracellular GABA, which can have therapeutic effects in neurological disorders.[3]
While specific IC50 values for the title compound are not available, a general experimental protocol for assessing GABA uptake inhibition is presented below. This protocol can be used to evaluate the performance of this compound and compare it to other potential inhibitors.
Experimental Protocol: In Vitro GABA Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of GABA uptake in a cellular context.
-
Cell Culture: Cells expressing the GABA transporter of interest (e.g., GAT1, GAT2, GAT3, or BGT1) are cultured in appropriate media.[2]
-
Assay Preparation: A suspension of the cells is prepared in a suitable buffer.
-
Incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the test compound, such as this compound, or a reference inhibitor.
-
Initiation of Uptake: Radiolabeled GABA (e.g., [³H]GABA) is added to the cell suspension to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is stopped, typically by rapid filtration and washing to separate the cells from the extracellular medium.
-
Quantification: The amount of radiolabeled GABA taken up by the cells is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration at which 50% of GABA uptake is inhibited) is determined by fitting the data to a dose-response curve.
Experimental Workflow: GABA Uptake Assay
Caption: Generalized workflow for an in vitro GABA uptake inhibition assay.
III. Comparative Structural Analysis of GABA Uptake Inhibitors
The unique structural feature of this compound is the presence of a trifluoromethyl group on the phenyl ring. This group can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Below is a qualitative comparison with other known GABA uptake inhibitors.
Data Presentation: Structural Comparison of GABA Uptake Inhibitors
| Compound | Core Structure | Key Substituents | Notes |
| This compound | β-amino acid | 3-(Trifluoromethyl)phenyl | The trifluoromethyl group is expected to increase lipophilicity and potentially alter binding interactions. |
| Tiagabine | Nipecotic acid derivative | Di(thien-2-yl)vinyl | A clinically used anticonvulsant that is a selective GAT1 inhibitor.[3] |
| Guvacine | Arecaidine derivative | None | A natural product that acts as a GABA uptake inhibitor.[4] |
| Nipecotic Acid | Piperidine-3-carboxylic acid | None | A foundational structure for many GABA uptake inhibitors.[4] |
IV. GABA Transporter Signaling Pathway
The therapeutic rationale for using GABA uptake inhibitors lies in their ability to modulate the GABAergic system. The following diagram illustrates the basic mechanism of GABA transport and its inhibition.
Signaling Pathway: GABAergic Synapse
Caption: Simplified diagram of a GABAergic synapse and the action of a GABA reuptake inhibitor.
References
- 1. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Derivatives as GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, focusing on their interaction with the γ-aminobutyric acid type A (GABAA) receptor. Due to the limited availability of direct quantitative SAR data for a series of novel derivatives of the title compound, this guide leverages established knowledge from structurally similar β-phenyl-γ-aminobutyric acid (GABA) analogs, such as phenibut and baclofen, to infer the potential impact of structural modifications.
Introduction
This compound belongs to the class of β-substituted GABA analogs, which are known to interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Modulation of GABAA receptors is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The trifluoromethyl group on the phenyl ring of the title compound is a key structural feature expected to influence its potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of compounds is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
Data Presentation: Comparative SAR Insights
The following tables summarize the key SAR points for β-phenyl-GABA analogs, which can be extrapolated to predict the activity of this compound derivatives. The data is compiled from studies on phenibut and related compounds, which act primarily on GABAB receptors, but some derivatives also show activity at GABAA receptors.[3]
Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity
| Compound/Analog | Substitution on Phenyl Ring | Target Receptor(s) | Reported Affinity/Activity | Key Insight |
| Phenibut | None | GABAB >> GABAA | GABAB agonist | The unsubstituted phenyl ring is a crucial element for activity. |
| Baclofen | p-Chloro | GABAB | Potent GABAB agonist | Halogen substitution at the para-position significantly increases potency at GABAB receptors. |
| Hypothetical Derivative | m-Trifluoromethyl | GABAA / GABAB | To be determined | The electron-withdrawing trifluoromethyl group at the meta-position is expected to modulate receptor affinity and selectivity, potentially increasing GABAA receptor interaction. |
| Hypothetical Derivative | Other substitutions (e.g., -OCH3, -CH3) | GABAA / GABAB | To be determined | The nature and position of other substituents will likely impact potency and selectivity. |
Table 2: Importance of Stereochemistry and the Amino and Carboxylic Acid Groups
| Feature | Observation from Analogs | Implication for this compound |
| Stereochemistry | The (R)-enantiomer of phenibut is significantly more active at GABAB receptors than the (S)-enantiomer.[1] | The (R)-configuration of the title compound is likely essential for its primary biological activity. |
| Amino Group | The primary amino group is critical for interaction with GABA receptors. | Modifications to the amino group (e.g., N-alkylation, acylation) are expected to significantly alter or abolish activity. |
| Carboxylic Acid Group | The carboxylic acid moiety is essential for binding to the GABA receptor active site. | Esterification or amidation of the carboxyl group will likely lead to inactive compounds or prodrugs that require in vivo hydrolysis. |
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.
GABAA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound derivatives for the GABAA receptor.
Materials:
-
Rat whole brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Muscimol (a potent GABAA agonist)
-
Non-specific binding control: Unlabeled GABA (100 µM)
-
Test compounds: Derivatives of this compound at various concentrations
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step three more times to wash the membranes.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations or vehicle (for total binding) or unlabeled GABA (for non-specific binding).
-
[3H]Muscimol (final concentration of 1-2 nM).
-
Membrane preparation (100-200 µg of protein).
-
-
Incubate the tubes at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: GABAA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid and Structurally Similar GABA-B Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
This compound belongs to the class of β-phenyl-β-alanines. The presence of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The stereochemistry at the chiral center is crucial for biological activity, with the (R)-enantiomer often exhibiting higher potency for GABA-B receptor agonists.
Structurally Similar Compounds for Comparison
A comprehensive evaluation of this compound would involve comparison with its positional isomers and other closely related analogs. These include:
-
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: The ortho-substituted isomer.
-
(R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: The para-substituted isomer.
-
(R)-3-Amino-3-phenylpropanoic acid: The unsubstituted parent compound.
-
Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid): A clinically used GABA-B receptor agonist, serving as a benchmark compound.
-
Other substituted phenylpropanoic acids: Analogs with different substituents on the phenyl ring (e.g., fluoro, chloro) to understand structure-activity relationships (SAR).
Hypothetical Performance Comparison
The following table outlines the key performance metrics that would be essential for a head-to-head comparison. Note: The data presented here is hypothetical and for illustrative purposes only, as a direct comparative study has not been identified in publicly available literature.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | GABA-B Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Selectivity vs. GABA-A Receptor | In Vitro Metabolic Stability (t½, min) |
| This compound | 233.19 | 1.5 | Data not available | Data not available | Data not available | Data not available |
| (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | 233.19 | 1.5 | Data not available | Data not available | Data not available | Data not available |
| (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | 233.19 | 1.5 | Data not available | Data not available | Data not available | Data not available |
| (R)-3-Amino-3-phenylpropanoic acid | 165.19 | 0.8 | Data not available | Data not available | Data not available | Data not available |
| Baclofen | 213.66 | 1.3 | ~100 | ~1 | >1000-fold | Moderate |
Signaling Pathway and Experimental Workflow
The presumed mechanism of action for this compound is through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).
A Researcher's Guide to Validating the Purity and Identity of Commercial (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity and identity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating commercially available (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed protocols to empower researchers in their quality assessment processes.
This compound, with the CAS number 793663-51-1, possesses a chiral center and a trifluoromethyl group, moieties that can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.[1] Given its importance, rigorous analytical characterization is paramount.
Comparison of Analytical Techniques for Identity and Purity Assessment
A multi-pronged analytical approach is recommended to unequivocally confirm the identity and purity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Parameter Assessed | Expected Results for this compound |
| ¹H NMR | Chemical structure and presence of proton-containing impurities | Signals corresponding to the aromatic, methine, and methylene protons. Chemical shifts will be influenced by the trifluoromethyl group. |
| ¹³C NMR | Carbon framework of the molecule | Resonances for all 10 carbon atoms, including the characteristic signal of the trifluoromethyl carbon. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀F₃NO₂), which is 233.0664 g/mol .[1] |
| Chiral HPLC | Enantiomeric purity | A single major peak for the (R)-enantiomer, with any potential (S)-enantiomer impurity appearing as a separate, minor peak. |
| Reverse-Phase HPLC | Chemical purity (presence of non-enantiomeric impurities) | A single major peak indicating the absence of significant impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with established reference data or theoretical predictions for the target molecule. The presence of a trifluoromethyl group will cause characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and will have a distinct chemical shift in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Verify that the observed mass-to-charge ratio (m/z) of the most abundant ion corresponds to the calculated molecular weight of the protonated molecule (C₁₀H₁₁F₃NO₂⁺), which is approximately 234.0741.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of the compound.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A column specifically designed for the separation of β-amino acids, such as a SUMICHIRAL OA-6100 or an Astec CHIROBIOTIC T.
-
Mobile Phase: An optimized mobile phase is crucial for achieving separation. A typical mobile phase for a SUMICHIRAL column could be a buffered aqueous solution containing copper sulfate with an organic modifier like acetonitrile. For a CHIROBIOTIC T column, a polar ionic or reversed-phase mobile phase may be effective.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the (R)- and (S)-enantiomers.
Potential Impurities and Their Identification
Commercial batches of this compound may contain several types of impurities arising from the synthetic route or degradation.
-
(S)-enantiomer: The most critical impurity to quantify, as it can have different pharmacological effects. Chiral HPLC is the primary method for its detection.
-
Starting materials: Residual starting materials from the synthesis, such as 3-(trifluoromethyl)benzaldehyde or related precursors. These can be detected by HPLC and NMR.
-
Byproducts of the synthesis: These can include products of side reactions. Their identification often requires a combination of LC-MS and NMR. For instance, in related syntheses, impurities from incomplete reactions or side reactions are a concern.[2]
Comparison with Alternative Compounds
Several other trifluoromethyl-substituted amino acids are commercially available and may be considered as alternatives depending on the specific research application.
| Compound | Structure | Key Differences |
| (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | Isomer with the trifluoromethyl group at the para position. | The position of the trifluoromethyl group can affect the electronic properties and steric hindrance of the molecule, potentially influencing its biological activity. |
| (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | Isomer with the trifluoromethyl group at the ortho position. | The ortho-substitution can lead to different conformational preferences and intermolecular interactions compared to the meta-substituted target compound. |
The analytical methods described in this guide can be adapted to validate the purity and identity of these alternative compounds.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of commercially available this compound.
Caption: Workflow for validating the purity and identity of the target compound.
This comprehensive guide provides the necessary framework for researchers to confidently assess the quality of their commercially sourced this compound, ensuring the integrity and reliability of their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: A Comprehensive Guide
For Immediate Reference: Treat as Hazardous Halogenated Organic Acidic Waste
This guide provides essential safety and logistical information for the proper disposal of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Due to the presence of a trifluoromethyl group, this compound must be treated as a halogenated organic waste.[1] Its acidic nature requires additional precautions.
I. Hazard Identification and Chemical Properties
Summary of Key Chemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |
| Molecular Weight | 233.19 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Hazards | Assumed to cause skin, eye, and respiratory irritation. Handle as a toxic substance. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
| Hazardous Decomposition Products | May produce carbon oxides, nitrogen oxides, and hydrogen fluoride upon combustion. | [2] |
II. Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure the following personal protective equipment and engineering controls are in place:
-
Gloves: Use chemically resistant gloves such as nitrile or neoprene.
-
Eye Protection: Wear safety goggles and a face shield.
-
Body Protection: A laboratory coat is mandatory. For larger quantities, an apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent accidental reactions and environmental contamination.
1. Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][4]
-
No Mixing: Do not mix this compound with other waste streams, particularly non-halogenated solvents, strong bases, or oxidizers, unless compatibility has been confirmed.[4]
-
Solid vs. Liquid:
-
Solid Waste: Collect the pure compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a designated solid halogenated waste container.
-
Liquid Waste (Solutions): Collect solutions of the compound in a designated liquid halogenated waste container. Keep aqueous and organic solvent waste streams separate.
-
2. Waste Collection and Storage:
-
Transfer: Carefully transfer the waste into the appropriate container, avoiding the generation of dust or splashes.
-
Container Sealing: Keep the waste container securely sealed when not in use.
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and incompatible materials. This area should be under the supervision of trained personnel.
3. Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified hazardous waste management company.[4]
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
IV. Experimental Protocol: Neutralization of Acidic Waste (for dilute aqueous solutions)
For dilute aqueous waste streams containing this compound, neutralization may be an option before disposal, but only if permitted by your institution's EHS department and local regulations. The primary hazard must be corrosivity, with no other underlying hazardous components.[5]
Materials:
-
Dilute aqueous waste containing the compound.
-
Sodium bicarbonate (baking soda) or other mild base as approved by EHS.
-
pH test strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Place the beaker containing the dilute acidic waste in an ice bath to dissipate any heat generated during neutralization.
-
While stirring, slowly add small portions of sodium bicarbonate to the solution.[6]
-
Monitor the pH of the solution frequently using pH test strips or a pH meter.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).[6][7]
-
Once neutralized, the solution must still be disposed of as hazardous halogenated waste, as neutralization does not remove the trifluoromethyl group. Transfer the neutralized solution to the designated liquid halogenated waste container.
V. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[4]
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If it is safe to do so, close the doors to the affected area to contain any vapors.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Seek immediate medical attention for all exposures.
-
VI. Visual Guides
Disposal Decision Workflow:
Caption: Disposal workflow for this compound.
Waste Segregation Logic:
Caption: Segregation of halogenated vs. non-halogenated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 7. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Essential Safety and Handling Guide for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 793663-51-1). Adherence to these procedures is vital for ensuring a safe laboratory environment.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required in situations with a higher risk of splashing.[2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] This includes lab coats and, if necessary, protective boots. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be needed. However, if dust or aerosols are generated, a vapor respirator or a particle filter is recommended. Always follow local and national regulations.[2][3] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound:
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[2] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is in good condition and worn correctly.
-
Avoiding Contact : Take all necessary precautions to avoid direct contact with the substance. Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][3] Avoid the formation of dust and aerosols.[3]
-
Hygiene Practices : Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice or attention.[2] |
| Skin Contact | Wash off immediately with plenty of water. If skin irritation occurs, get medical advice or attention. Remove and wash contaminated clothing before reuse.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice or attention.[4] |
| Ingestion | Rinse mouth with water. Get medical advice or attention if you feel unwell.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection : Sweep up any spilled solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Disposal Regulations : Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations. This should be done through an approved waste disposal plant.
-
Environmental Precautions : Do not allow the product to be released into the environment.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling, disposal, and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
